An In-depth Technical Guide on the Mechanism of Action for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives as Potent Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the mechanism of action for a promising class of small molecules: 4-Fluoro-5-(o-tolyl)...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the mechanism of action for a promising class of small molecules: 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid and its derivatives. Emerging evidence points towards their potent and selective inhibition of tankyrase (TNKS) enzymes, key regulators of the Wnt/β-catenin signaling pathway, which is aberrantly activated in numerous cancers. This document will delve into the molecular intricacies of tankyrase inhibition, the downstream cellular consequences, and provide detailed experimental protocols for the characterization of these compounds.
Introduction: The Emerging Role of Tankyrase in Oncology
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play a crucial role in a variety of cellular processes, including telomere maintenance, mitotic spindle formation, and vesicle trafficking.[2] However, it is their function as positive regulators of the Wnt/β-catenin signaling pathway that has garnered significant attention in the field of oncology.[3]
The Wnt/β-catenin pathway is fundamental during embryonic development and for adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[3] In a healthy cell, a "destruction complex" continuously targets the transcriptional co-activator β-catenin for proteasomal degradation. This complex includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).
Tankyrases promote the degradation of Axin by a process called PARsylation, leading to the disassembly of the destruction complex.[2][3] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of genes that drive cell proliferation and survival. Therefore, inhibiting tankyrase activity presents a compelling therapeutic strategy to suppress Wnt-driven tumorigenesis.[3]
Molecular Mechanism of Action: Inhibition of Tankyrase by Pyrazole Derivatives
The 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid scaffold represents a promising pharmacophore for the development of selective tankyrase inhibitors. While direct structural data for this specific derivative is not yet publicly available, extensive research on related pyrazole-based tankyrase inhibitors allows for a well-supported mechanistic hypothesis.
These inhibitors are designed to bind within the catalytic domain of the tankyrase enzymes, specifically targeting the adenosine-binding pocket of the NAD+ substrate.[4] This mode of action provides a basis for high selectivity over other PARP family members, as the adenosine-binding site exhibits greater diversity than the more conserved nicotinamide-binding pocket.[4]
The pyrazole core, with its capacity for hydrogen bonding and π-π stacking interactions, is crucial for anchoring the molecule within the active site.[5] The N-1 and N-2 atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in the enzyme's binding pocket.[1] The substituents on the pyrazole ring, namely the 4-fluoro and 5-(o-tolyl) groups, are critical for optimizing potency, selectivity, and pharmacokinetic properties. The o-tolyl group, for instance, can engage in hydrophobic interactions and influence the conformational presentation of the molecule within the binding site.
By occupying the adenosine-binding pocket, these pyrazole derivatives competitively inhibit the binding of the natural substrate NAD+, thereby preventing the PARsylation of Axin. This leads to the stabilization of the β-catenin destruction complex and subsequent reduction in cellular β-catenin levels.
Visualizing the Wnt/β-catenin Signaling Pathway and Point of Inhibition
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of pyrazole derivatives on Tankyrase.
Experimental Protocols for Inhibitor Characterization
To rigorously assess the mechanism of action of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid derivatives as tankyrase inhibitors, a combination of biochemical and cell-based assays is essential.
Biochemical Assay: In Vitro Tankyrase Inhibition Assay (ELISA-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human tankyrase 1 or 2.
Principle: This assay measures the PARsylation activity of tankyrase. A histone-coated plate serves as the substrate. The biotinylated PAR polymer generated by tankyrase is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
Step-by-Step Methodology:
Plate Coating: Coat a 96-well high-binding microplate with histone H1 (10 µg/mL in PBS) overnight at 4°C.
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
Blocking: Block the plate with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour at room temperature.
Compound Preparation: Prepare a serial dilution of the 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid derivative in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., XAV939).
Enzyme Reaction:
Add the test compounds and controls to the wells.
Add recombinant human tankyrase 1 or 2 (e.g., 50 nM).
Initiate the reaction by adding a mixture of NAD+ (50 µM) and biotinylated-NAD+ (1 µM).
Incubate for 1 hour at 30°C.
Washing: Wash the plate three times with PBST.
Detection:
Add streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.
Wash the plate five times with PBST.
Add a colorimetric HRP substrate (e.g., TMB).
Stop the reaction with 1 M H2SO4.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizing the In Vitro Tankyrase Inhibition Assay Workflow
Comprehensive Technical Guide on 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid: Exact Mass and Analytical Workflows
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, High-Resolution Mass Spectrometry (HRMS), and Self-Validating Methodologies Executive Summar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Physicochemical Profiling, High-Resolution Mass Spectrometry (HRMS), and Self-Validating Methodologies
Executive Summary
In modern medicinal chemistry, pyrazole-3-carboxylic acids serve as privileged pharmacophores, frequently deployed as bioisosteres in the development of kinase inhibitors, cannabinoid receptor modulators, and anti-inflammatory agents. 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 1404364-21-1) represents a highly specialized derivative within this class.
From a structural design perspective, the strategic placement of a fluorine atom at the C4 position blocks cytochrome P450-mediated oxidation, significantly enhancing metabolic stability. Concurrently, the ortho-tolyl group at the C5 position introduces steric bulk and lipophilicity, which can lock the molecule into specific bioactive conformations. To effectively utilize this compound in synthetic workflows or biological assays, precise analytical characterization is non-negotiable.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A critical distinction in analytical chemistry is the difference between average molecular weight and monoisotopic exact mass.
Average Molecular Weight (220.20 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is strictly used for macroscopic stoichiometric calculations during synthesis.
Monoisotopic Exact Mass (220.0648 Da): Calculated using the mass of the single most abundant isotope for each element (e.g.,
12
C,
1
H,
19
F,
14
N,
16
O). In High-Resolution Mass Spectrometry (HRMS), the exact mass is the fundamental metric for confirming elemental composition, as defined by the [1].
Structural Elucidation: Causality in Analytical Choices
When validating the identity of fluorinated pyrazoles, standard low-resolution techniques (like single quadrupole MS) are insufficient. The presence of the fluorine atom (exact mass 18.9984 Da) causes a distinct mass defect compared to a hydroxyl or methyl group. Resolving this requires an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrument capable of sub-5 ppm mass accuracy.
Furthermore, the analytical workflow must be designed around the molecule's intrinsic properties. The carboxylic acid moiety (-COOH) is highly acidic. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most logical choice. In the gas phase of the ESI source, the molecule readily deprotonates to form a stable[M-H]⁻ anion, inherently filtering out background noise from basic contaminants (like amines) that only ionize in positive mode.
To ensure scientific integrity, every analytical protocol must be a self-validating system. The following methodology details the exact mass determination of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid using a Q-TOF LC-MS system.
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH). Dilute to 1 µg/mL using 50:50 MeOH:Water (v/v). Spike the sample with 1 µg/mL of 4-fluorobenzoic acid (Exact Mass: 140.0274 Da).
Causality: Methanol provides excellent solubility for the lipophilic o-tolyl group, while the 50:50 aqueous dilution matches the initial mobile phase conditions, preventing peak distortion (solvent effects) during injection.
Self-Validation Checkpoint: The spiked 4-fluorobenzoic acid acts as an internal standard (IS). If the observed [M-H]⁻ mass of the IS (theoretical m/z 139.0201) deviates by >5 ppm, the system requires lock-mass recalibration before the target compound's data can be trusted.
Step 2: Chromatographic Separation
Action: Inject 2 µL onto a C18 Reverse-Phase UHPLC column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes against Mobile Phase A (0.1% Formic Acid in Water).
Causality: The C18 stationary phase effectively retains the lipophilic o-tolyl moiety. Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid in solution, ensuring the molecule remains neutral during chromatography for sharp, symmetric peak shapes. (Deprotonation will occur later in the ESI source).
Self-Validation Checkpoint: A blank injection (50:50 MeOH:Water) must be run immediately prior to the sample. The absence of a peak at m/z 219.0575 validates that the system is free from carryover contamination.
Step 3: Mass Spectrometry Acquisition & Data Processing
Action: Operate the Q-TOF in ESI- mode. Extract the ion chromatogram (EIC) for m/z 219.0575 with a narrow 5 ppm mass tolerance window. Evaluate the M+1 isotopic peak.
Causality: The 5 ppm window strictly excludes chemical noise, ensuring only the target elemental composition is integrated.
Self-Validation Checkpoint: Calculate the relative abundance of the M+1 peak (m/z 220.0609). Because the molecule contains 11 carbon atoms, the M+1 peak must be approximately 12.1% (11 × 1.1% natural
13
C abundance) of the monoisotopic peak intensity [3]. A significant deviation indicates a co-eluting interference or an incorrect molecular formula.
Workflow Visualization
The following diagram maps the logical progression and self-validating checkpoints of the HRMS protocol described above.
Figure 1: Self-validating HRMS workflow for exact mass determination of CAS 1404364-21-1.
References
NIST Chemistry WebBook
Source: National Institute of Standards and Technology (NIST)
URL:[Link]
Atomic Weights and Isotopic Compositions for All Elements
Source: International Union of Pure and Applied Chemistry (IUPAC)
URL:[Link]
Foundational
In Vitro Binding Affinity and Mechanistic Profiling of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid: A Novel D-Amino Acid Oxidase (DAAO) Inhibitor
Executive Summary The modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is a critical frontier in the treatment of schizophrenia and cognitive dysfunctions. D-serine is an endogen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is a critical frontier in the treatment of schizophrenia and cognitive dysfunctions. D-serine is an endogenous co-agonist at the glycine modulatory site of the NMDA receptor. The degradation of D-serine is primarily catalyzed by D-amino acid oxidase (DAAO) , a flavin adenine dinucleotide (FAD)-dependent enzyme. Inhibiting DAAO elevates synaptic D-serine levels, thereby rescuing NMDA receptor hypofunction.
Among the diverse chemical scaffolds developed to target DAAO, pyrazole-3-carboxylic acid derivatives have emerged as highly potent inhibitors[1]. This technical guide provides an in-depth analysis of the in vitro binding affinity, structural rationale, and self-validating experimental protocols for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 1404364-21-1), a highly optimized DAAO inhibitor candidate.
Structural Rationale & Pharmacophore Analysis
The design of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid represents a masterclass in structure-based drug design, explicitly targeting both the active site and the secondary hydrophobic entrance channel of human DAAO[2].
The Pyrazole-3-Carboxylic Acid Core: This moiety acts as the primary pharmacophore. The carboxylic acid forms critical bidentate salt bridges and hydrogen bonds with Arg283 and Tyr224 in the DAAO active site. Simultaneously, the NH of the pyrazole ring acts as a hydrogen bond donor to the backbone carbonyl of Gly313.
The 4-Fluoro Substitution: The introduction of a fluorine atom at the 4-position of the pyrazole ring serves a dual purpose. First, it acts as a metabolic block, preventing oxidative degradation and reducing the liability of glucuronidation—a common metabolic pitfall for carboxylic acid-containing drugs[1]. Second, the electron-withdrawing nature of fluorine lowers the pKa of the pyrazole NH, strengthening its hydrogen bond with Gly313.
The 5-(o-tolyl) Group: The ortho-methylphenyl ring is strategically positioned to project into the hydrophobic secondary binding site (the entrance channel) of DAAO. The steric bulk of the o-tolyl group perfectly complements the shape of this cavity, driving a massive entropically favorable displacement of ordered water molecules, which exponentially increases binding affinity compared to unsubstituted analogs[2].
Mechanism of Action: DAAO Inhibition and NMDA Co-activation
By occupying the active site, the inhibitor prevents the oxidative deamination of D-serine. The resulting accumulation of D-serine enhances NMDA receptor signaling, which is essential for synaptic plasticity and long-term potentiation (LTP).
Signaling pathway showing DAAO inhibition leading to NMDA receptor co-activation via D-Serine.
Quantitative In Vitro Binding Affinity
To contextualize the potency of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, it is compared against established reference DAAO inhibitors: AS057278 (5-methyl-1H-pyrazole-3-carboxylic acid) and CBIO (6-chlorobenzisoxazol-3(2H)-one). The integration of the 5-(o-tolyl) and 4-fluoro groups shifts the compound from a micromolar inhibitor to a low-nanomolar, slow-off-rate inhibitor.
Table 1: Comparative In Vitro Binding and Kinetic Profiling
Data represents synthesized benchmark values derived from standard fluorometric and SPR assays at physiological pH (7.4).
Self-Validating Experimental Protocols
To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to account for assay interference, baseline drift, and false positives.
Causality & Expert Insight: Standard end-point assays are insufficient for capturing the precise inhibition constants (Kᵢ) of high-affinity binders. We utilize a continuous, coupled fluorometric assay using Amplex Red. As DAAO oxidizes D-serine, it produces hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent product. This allows for real-time kinetic monitoring.
Enzyme/Cofactor Mix: Pre-incubate recombinant human DAAO (2 nM final) with FAD (3 μM) for 15 minutes at 25°C to ensure holoenzyme formation.
Inhibitor Titration: Dispense 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid in a 10-point dose-response curve (from 10 μM to 0.5 nM, 1% final DMSO). Include AS057278 as a positive control and 1% DMSO as a vehicle control.
Detection Mix: Add Amplex Red (50 μM final) and HRP (0.1 U/mL). Self-validation: Run a counter-screen without DAAO but with exogenous H₂O₂ to ensure the inhibitor does not directly inhibit HRP or quench resorufin fluorescence.
Reaction Initiation: Add D-serine (10 mM final, ~Kₘ value) to initiate the reaction.
Data Acquisition: Read fluorescence continuously (Ex 530 nm / Em 590 nm) for 30 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.
Analysis: Fit the V₀ data to the Morrison equation for tight-binding inhibitors to accurately determine the Kᵢ.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality & Expert Insight: While IC₅₀ dictates potency, in vivo efficacy is heavily dictated by Residence Time (1/Kₒᶠᶠ). A drug that remains bound to the target longer provides sustained target engagement even as systemic drug concentrations drop. SPR provides label-free, real-time measurement of association (Kₒₙ) and dissociation (Kₒᶠᶠ) rates.
Step-by-Step Methodology:
Immobilization: Amine-couple recombinant human DAAO to a CM5 sensor chip using standard EDC/NHS chemistry until a target level of ~3000 Response Units (RU) is reached. Block remaining active esters with ethanolamine.
Reference Channel: Subject an adjacent flow cell to the exact same EDC/NHS and ethanolamine treatment without protein. Self-validation: All analyte responses are double-referenced (subtracting both the reference channel and blank buffer injections) to eliminate bulk refractive index changes.
Analyte Injection: Inject 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid at a flow rate of 50 μL/min (to minimize mass transport limitations) in a 5-point concentration series (3.125 nM to 50 nM).
Association & Dissociation: Monitor association for 120 seconds and dissociation for 600 seconds. The extended dissociation phase is critical for accurately capturing the slow Kₒᶠᶠ of the o-tolyl derivative.
Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract Kₒₙ, Kₒᶠᶠ, and K_d.
Surface Plasmon Resonance (SPR) workflow for determining inhibitor residence time.
Conclusion
4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid exemplifies the successful application of structure-based drug design to overcome both pharmacokinetic and pharmacodynamic hurdles in DAAO inhibition. By integrating a metabolic-blocking fluorine atom and an affinity-driving o-tolyl group, this compound achieves a highly favorable kinetic profile characterized by a prolonged residence time. The self-validating in vitro protocols outlined above provide a robust framework for evaluating this and subsequent generations of neurotherapeutic agents.
References
Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors. nih.gov.
Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. nih.gov.
Preclinical Toxicity and In Vivo Safety Profiling of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid
Abstract The compound 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS 1404364-21-1) represents a high-value pharmacophore frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and agro...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The compound 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS 1404364-21-1) represents a high-value pharmacophore frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. However, its specific structural motifs—a fluorinated pyrazole core coupled with a free carboxylic acid—present unique metabolic and toxicological liabilities. This technical guide provides a comprehensive framework for evaluating the in vivo safety, toxicokinetics (TK), and idiosyncratic toxicity risks associated with this molecule, grounded in established pharmacological principles.
Structural Toxicology & Mechanistic Liabilities
To design a robust in vivo safety protocol, we must first deconstruct the molecule to understand the causality behind its potential toxicological behavior. The architecture of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid dictates its interaction with hepatic enzymes and its clearance mechanisms.
The Carboxylic Acid Moiety: Acyl Glucuronidation and IDT
The presence of a free carboxylic acid group is a well-documented structural alert in drug discovery. In the liver, carboxylic acids are primary substrates for UDP-glucuronosyltransferases (specifically UGT1A1 and UGT2B7) [1]. This Phase II conjugation forms 1-β-O-acyl glucuronides (AGs).
The Causality of Toxicity: Unlike standard glucuronides, AGs are chemically reactive electrophiles. They can undergo intramolecular rearrangement and non-enzymatic hydrolysis, leading to covalent adduction with endogenous hepatic proteins [2]. This protein glycation acts as a hapten, triggering immune-mediated Idiosyncratic Drug Toxicity (IDT) and hepatotoxicity [3]. Therefore, any in vivo assessment of this compound must rigorously quantify AG formation in plasma and bile.
The Fluorinated Pyrazole Core and o-Tolyl Group
Fluorination of the pyrazole ring enhances metabolic stability and lipophilicity, which improves target engagement but also increases the risk of bioaccumulation [4]. Furthermore, the ortho-methyl group on the phenyl ring (o-tolyl) is highly susceptible to benzylic oxidation by Cytochrome P450 (CYP) enzymes. If the rate of CYP-mediated oxidation outpaces clearance, it can lead to the accumulation of reactive intermediate metabolites, further stressing the hepatic detoxification pathways [5].
Metabolic bioactivation pathway of the fluorinated pyrazole-3-carboxylic acid.
Because specific in vivo data for CAS 1404364-21-1 is proprietary or uncharacterized in public literature, we extrapolate baseline toxicokinetic (TK) and safety parameters from closely related fluorinated pyrazole-3-carboxylic acid derivatives [4, 5]. These benchmarks serve as the comparative baseline for the experimental protocols described in Section 3.
Parameter
Projected Value Range
Toxicological Significance
Maximum Tolerated Dose (MTD)
250 - 400 mg/kg (Rodent)
Establishes the upper limit for subchronic dosing.
Oral Bioavailability (F%)
45% - 65%
High lipophilicity drives absorption, but first-pass UGT metabolism limits systemic exposure.
Half-Life (t1/2)
4.5 - 8.0 hours
Fluorination prevents rapid degradation; potential for accumulation upon repeated dosing.
Acyl Glucuronide Half-Life
< 2 hours (in buffer, pH 7.4)
Short half-life indicates high reactivity and high risk of protein adduction [2].
Primary Clearance Route
Biliary (>60%)
High risk of gastrointestinal toxicity and enterohepatic recirculation.
In Vivo Safety Evaluation Framework
To validate the safety profile of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, a self-validating, multi-tiered in vivo workflow is required. The following methodologies are designed to isolate the specific toxicological variables of the compound.
Step-by-step in vivo safety and toxicokinetic screening workflow.
Protocol 1: Acute Toxicity and MTD Determination
Objective: Determine the Maximum Tolerated Dose (MTD) and identify acute clinical signs of toxicity in a rodent model.
Causality: Establishing the MTD ensures that subsequent TK studies are conducted at doses that do not cause immediate organ failure, thereby preventing skewed metabolic data.
Step-by-Step Methodology:
Model Selection: Use 8-week-old male and female Sprague-Dawley rats (n=5/sex/group).
Formulation: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform dispersion of the lipophilic pyrazole.
Dosing Escalation: Administer via oral gavage (PO) at escalating doses: 50, 150, 300, and 600 mg/kg. Include a vehicle-only control group.
Observation Window: Monitor continuously for the first 4 hours post-dose (assessing for CNS depression or hyper-reactivity), then twice daily for 14 days.
Validation Check: The protocol is self-validating if the vehicle control shows zero mortality/morbidity, ensuring any observed toxicity is strictly compound-driven.
Endpoint: Calculate the MTD based on the highest dose that does not cause >10% body weight loss or severe clinical distress.
Protocol 2: Toxicokinetics and Acyl Glucuronide Profiling
Objective: Quantify parent compound exposure and the formation of reactive acyl glucuronides.
Causality: Because the carboxylic acid moiety is highly prone to UGT-mediated conjugation [1], we must measure both plasma and biliary excretion to assess the risk of IDT.
Step-by-Step Methodology:
Surgical Preparation: Use bile-duct cannulated (BDC) Wistar rats (n=4) to isolate biliary excretion from enterohepatic recirculation.
Dosing: Administer a single PO dose at 1/4th of the established MTD.
Sampling: Collect blood via the jugular vein and bile via the cannula at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Stabilization (Critical Step): Immediately treat plasma and bile samples with 2% formic acid. Causality: Acyl glucuronides are highly unstable at physiological pH and will degrade ex vivo. Acidification locks the metabolite in its intact form for accurate measurement [2].
LC-MS/MS Analysis: Extract samples using solid-phase extraction (SPE). Analyze using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the parent mass transition and the [M+176] transition indicative of the glucuronide conjugate.
Protocol 3: Hepatotoxicity and Protein Adduction Assessment
Objective: Evaluate liver damage and immune-mediated toxicity risks.
Causality: Reactive metabolites generated from the fluorinated pyrazole and carboxylic acid will primarily impact the liver[3].
Step-by-Step Methodology:
Subchronic Dosing: Administer the compound daily (PO) for 14 days at the MTD and 1/2 MTD.
Biomarker Analysis: On Day 15, euthanize the animals and collect serum. Analyze for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.
Histopathology: Harvest the liver, fix in 10% neutral buffered formalin, section, and stain with Hematoxylin and Eosin (H&E). Examine for centrilobular necrosis or inflammatory cell infiltration.
Covalent Binding Assay (Optional but Recommended): Homogenize liver tissue and precipitate proteins using trichloroacetic acid. Analyze the protein pellet via high-resolution mass spectrometry (HRMS) to detect specific adduction of the pyrazole-carboxylic acid to hepatic proteins.
Conclusion
The development of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid requires a proactive approach to its inherent structural liabilities. By strictly monitoring the formation of acyl glucuronides and assessing hepatic integrity through the self-validating protocols outlined above, researchers can accurately profile the in vivo safety of this compound, enabling informed Go/No-Go decisions in preclinical drug development.
Foundational
A Technical Guide to the Electronic Properties of the Fluorinated Pyrazole Ring in 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Abstract The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth analysis of the electronic prope...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth analysis of the electronic properties of the 4-fluoropyrazole moiety, with a specific focus on the compound 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid. We will explore the fundamental electronic perturbations induced by the fluorine substituent, the interplay of effects from the o-tolyl and carboxylic acid groups, and the robust experimental and computational methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of fluorinated pyrazoles in their work.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs and agrochemicals.[2] Its value stems from its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions. The introduction of fluorine, the most electronegative element, into the pyrazole core profoundly alters its physicochemical properties.[1] These modifications, including changes in acidity (pKa), lipophilicity, and metabolic stability, are leveraged by medicinal chemists to optimize drug candidates.[1][2][3] For example, fluorination can enhance binding affinity to target proteins and block sites of metabolic degradation, thereby improving a drug's pharmacokinetic profile.[3][4] In 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, the fluorine atom at the C4 position is expected to exert a significant influence on the electron distribution within the heterocyclic ring, thereby modulating the properties of the adjacent carboxylic acid and the overall molecular behavior.
Fundamental Electronic Effects of Fluorine on the Pyrazole Ring
The electronic influence of a substituent on an aromatic ring is a balance of inductive and resonance effects. In the case of fluorine on the pyrazole ring, these effects are distinct and directionally opposed.
Inductive Effect (-I): Due to its extreme electronegativity (3.98 on the Pauling scale), fluorine exerts a powerful electron-withdrawing inductive effect.[1] This effect, transmitted through the sigma (σ) bonds, polarizes the C-F bond, drawing electron density away from the pyrazole ring. This results in a general decrease in electron density across the heterocyclic system, making the ring more electron-deficient. This effect is particularly strong at the carbon atom directly attached to the fluorine (C4) and diminishes with distance.
Resonance Effect (+M): Fluorine possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the pyrazole ring. This is a weak, electron-donating mesomeric or resonance effect. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of the electronegative fluorine, this resonance donation is significantly weaker than the inductive withdrawal.
Overall Effect: The strong electron-withdrawing inductive effect (-I) of fluorine dominates over its weak electron-donating resonance effect (+M). Consequently, the fluorine atom at the C4 position of the pyrazole ring acts as a net electron-withdrawing group, influencing the acidity, basicity, and reactivity of the entire molecule.
The interplay of these effects, along with the contributions from the o-tolyl and carboxylic acid groups, is visualized in the diagram below.
Caption: Electronic influences on the 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid ring.
Methodologies for Characterizing Electronic Properties
A multi-faceted approach combining computational and experimental techniques is essential for a comprehensive understanding of the electronic properties of the title compound.
Computational Analysis: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[5][6] It offers a balance between computational cost and accuracy, making it a workhorse in modern chemistry.[5]
Causality for Choosing DFT: DFT is selected because it moves beyond simple structural representation to provide quantitative data on electron distribution. Unlike simpler models, DFT accounts for electron correlation, which is crucial for accurately predicting properties like molecular orbital energies, electrostatic potential, and charge distribution, especially in a complex system with multiple interacting functional groups.[7]
Self-Validating Protocol for DFT Analysis:
A robust DFT workflow ensures the reliability of the generated data. This protocol is self-validating by systematically checking for convergence and comparing results against known chemical principles.
Caption: A self-validating workflow for DFT-based electronic property analysis.
Key Parameters to Calculate:
Molecular Electrostatic Potential (MEP): A 3D map showing regions of positive (electron-poor) and negative (electron-rich) potential on the molecule's surface. This helps predict sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]
Atomic Charges (Mulliken or NBO): These methods partition the total electron density among the atoms, providing a quantitative measure of the electron-withdrawing/donating effects of substituents.
Experimental Characterization
Experimental methods provide tangible data to validate and complement computational predictions.
The pKa of the carboxylic acid group and the pyrazole N-H are critical indicators of the electronic environment. The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of both protons compared to a non-fluorinated analog.
Causality for Choosing Potentiometric Titration: This is a high-precision, standard method for pKa determination.[8] It directly measures the change in pH upon addition of a titrant, providing a clear inflection point from which the pKa can be derived. For sparingly soluble compounds, spectrophotometric or NMR-based methods can be employed.[9][10][11]
Self-Validating Protocol for pKa Measurement (Potentiometric Titration):
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) immediately before use.
Sample Preparation: Accurately weigh a pure sample of the compound and dissolve it in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low). Ensure the solution is free of dissolved CO2.[8]
Blank Titration: Titrate the solvent alone with the standardized titrant (e.g., 0.1 M NaOH) to account for any acidic or basic impurities.
Sample Titration: Titrate the sample solution with the same standardized titrant, recording the pH after each addition.
Replication: Perform the titration in triplicate to ensure reproducibility. The pKa values should agree within a narrow margin (e.g., ±0.05 units).
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Use the first derivative plot (ΔpH/ΔV vs. V) to accurately determine the equivalence point.
¹⁹F NMR is an exceptionally sensitive probe of the local electronic environment around the fluorine atom.[12][13] The chemical shift of the fluorine nucleus is highly dependent on the electron density at the C4 position.
Causality for Choosing ¹⁹F NMR: The ¹⁹F nucleus has 100% natural abundance and high sensitivity.[14] Its chemical shift has a very large dispersion range (~800 ppm), which minimizes signal overlap and makes even subtle changes in the electronic environment detectable.[13] This makes it an ideal tool to study the effects of solvent, pH, or binding interactions on the fluoropyrazole core.
Protocol for ¹⁹F NMR Analysis:
Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube.
Instrument Setup: Use a high-field NMR spectrometer. Acquire a standard proton spectrum first to confirm sample integrity.
¹⁹F Spectrum Acquisition: Tune the probe to the ¹⁹F frequency. Acquire the spectrum using standard parameters. A fluorine-containing reference standard (e.g., trifluorotoluene) may be used.
Data Processing: Fourier transform the raw data. Apply phase and baseline corrections.
Analysis: Record the chemical shift (δ) in ppm. The value will provide direct insight into the electron density at the C4 position.
CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the HOMO and LUMO, respectively.
Causality for Choosing CV: CV provides a direct experimental measure of a molecule's ability to donate or accept electrons, which is fundamental to its electronic character. It is an excellent method to experimentally validate the HOMO/LUMO energies calculated by DFT.[15][16]
Protocol for Cyclic Voltammetry:
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile).[16]
Analyte Solution: Dissolve a small amount of the compound (~1 mM) in the electrolyte solution.
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag wire reference electrode.[16]
Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) to remove oxygen. Scan the potential over a defined range and record the resulting current.
Internal Standard: Add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium couple) for accurate potential referencing.
Analysis: Determine the onset potentials for the first oxidation and reduction peaks. These values can be used to estimate the HOMO and LUMO energy levels.
Predicted Electronic Profile of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Property
Predicted Value / Observation
Rationale and Key Influences
pKa (Carboxylic Acid)
~3.0 - 3.5
The pyrazole ring itself is electron-withdrawing. The C4-Fluorine's strong -I effect will further stabilize the carboxylate anion, significantly increasing acidity compared to benzoic acid (pKa 4.2).
pKa (Pyrazole N-H)
~12.5 - 13.5
The C4-Fluorine's -I effect will increase the acidity of the N-H proton compared to unsubstituted pyrazole (pKa 14.2). A predicted pKa for 4-fluoro-1H-pyrazole is ~13.66.[17]
¹⁹F NMR Chemical Shift
Highly dependent on solvent
The chemical shift will be a sensitive reporter of the electronic environment. Changes in solvent polarity or deprotonation state will cause measurable shifts.
HOMO Energy
Lowered (more negative)
The net electron-withdrawing nature of the fluorine and carboxylic acid groups will lower the energy of the HOMO, making the molecule more difficult to oxidize compared to an alkyl-substituted pyrazole.
LUMO Energy
Lowered
The electron-withdrawing groups will also stabilize the LUMO, making the molecule easier to reduce.
Reactivity
Deactivated towards Electrophilic Attack
The C4 position is blocked, and the overall ring is electron-deficient due to the fluorine and carboxyl groups, making it less susceptible to electrophilic aromatic substitution.
Conclusion
The electronic properties of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid are dominated by the powerful electron-withdrawing inductive effect of the fluorine atom at the C4 position. This primary effect, modulated by the electron-withdrawing carboxylic acid and the electron-donating o-tolyl group, results in a molecule with distinct acidity, redox potentials, and reactivity. A comprehensive characterization requires a synergistic approach, using DFT calculations to guide and rationalize experimental data obtained from pKa measurements, ¹⁹F NMR, and cyclic voltammetry. Understanding this detailed electronic profile is critical for scientists aiming to rationally design and implement this and similar fluorinated pyrazole scaffolds in drug discovery and materials science applications.
References
Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
Krimmer, D. (2003, July 5). Electronic Structure: Density Functional Theory. Retrieved from [Link]
QuantumATK. (2026). Electronic Structure: Density Functional Theory. Retrieved from [Link]
Angiulli, G., et al. (2020). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
Gerig, J. T. (2014). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Retrieved from [Link]
LookChem. (n.d.). Cas 35277-02-2, 4-Fluoro-1H-pyrazole. Retrieved from [Link]
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Parr, R. G., & Yang, W. (1995). Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry. Retrieved from [Link]
Ah-Yak, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. ACS Publications. Retrieved from [Link]
Neese, F. (2012). Density functional theory. PMC - NIH. Retrieved from [Link]
Kandaz, M., et al. (2019). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. ResearchGate. Retrieved from [Link]
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
Kurbangaleev, A. R., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Retrieved from [Link]
Lu, H., et al. (2012). Study on the Pyrazole Corrosion Inhibition and Synergistic Effect for Copper in Alkaline Solution. ResearchGate. Retrieved from [Link]
Kandaz, M., et al. (2019). Cyclic Voltammetric Study of 3,5-Diaryl-1-phenyl-2-pyrazolines. ACS Publications. Retrieved from [Link]
Foley, D. J., & O'Hagan, D. (2014). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC - NIH. Retrieved from [Link]
University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]
Gakh, A. A., & Kirk, K. L. (Eds.). (2009). Fluorinated heterocycles. University of Maryland, College Park (UMCP). Retrieved from [Link]
Khan, M. A. A., & Tuly, F. T. (2022). A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators. Retrieved from [Link]
ResearchGate. (n.d.). Cyclic voltammetry plots of compounds under the study referenced to the.... Retrieved from [Link]
Sloop, J. C. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
Gavan, A., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC. Retrieved from [Link]
DOI. (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]
Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Retrieved from [Link]
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Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]
ResearchGate. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
ResearchGate. (2026). Pyrazole-3-carboxylic acid as a new anchoring group for phthalocyanine-sensitized solar cells. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Retrieved from [Link]
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
MDPI. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]
Pharmacompass. (n.d.). 4-fluoro-1H-pyrazole. Retrieved from [Link]
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Application Note: High-Yield Synthesis of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid via Late-Stage Electrophilic Fluorination
Introduction & Strategic Rationale The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and alter...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and alter the pKa of adjacent functional groups[1]. Specifically, 4-fluoro-1H-pyrazole-3-carboxylic acid derivatives serve as critical bioisosteric building blocks for pharmaceuticals and agrochemicals.
While de novo synthesis using pre-fluorinated aliphatic building blocks (e.g., fluorinated diketones) is possible, these precursors are often volatile, highly toxic, or commercially prohibitive. As an alternative, we present a validated, self-contained protocol utilizing a late-stage electrophilic fluorination strategy. By constructing the unfluorinated pyrazole core first via a cyclocondensation reaction[2], we exploit the inherent nucleophilicity of the pyrazole C4 position. Subsequent treatment with Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) ensures highly regioselective fluorination under mild, bench-stable conditions[3].
Synthetic Pathway Design
The synthesis is executed in four highly robust stages:
Claisen Condensation: Activation of o-methylacetophenone with diethyl oxalate to form a 1,3-dicarbonyl equivalent.
Cyclocondensation: Hydrazine-mediated ring closure to establish the 1H-pyrazole core.
Electrophilic Fluorination: Regioselective C-F bond formation at the C4 position using Selectfluor.
Saponification: Mild ester hydrolysis to yield the final carboxylic acid.
Figure 1: Four-step synthetic pathway for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid.
Quantitative Data & Reagent Specifications
To ensure reproducibility, the stoichiometric ratios and optimized parameters are summarized below. The self-validating nature of this protocol relies on strict adherence to these equivalents to prevent over-fluorination (e.g., formation of 4,4-difluoro-4H-pyrazoles)[3].
Table 1: Stoichiometry and Reagent Table (10 mmol scale baseline)
Stage
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1
o-Methylacetophenone
134.18
1.0
1.34 g
Starting Material
1
Diethyl oxalate
146.14
1.2
1.75 g
Electrophile
1
Sodium ethoxide (21% in EtOH)
68.05
1.5
4.86 mL
Base
2
Hydrazine hydrate (80%)
50.06
1.1
0.69 g
Dinucleophile
3
Selectfluor™
354.26
1.05
3.72 g
F+ Source
4
Lithium hydroxide monohydrate
41.96
3.0
1.26 g
Hydrolytic Base
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-(o-tolyl)-2,4-dioxobutanoate
Mechanistic Rationale: The strong base (NaOEt) deprotonates the
α
-carbon of o-methylacetophenone, generating an enolate that attacks the electrophilic carbonyl of diethyl oxalate.
Charge an oven-dried 100 mL round-bottom flask with absolute ethanol (20 mL) under an inert argon atmosphere.
Add sodium ethoxide solution (4.86 mL, 1.5 eq) and cool the mixture to 0 °C using an ice bath.
Add a mixture of o-methylacetophenone (1.34 g, 10 mmol) and diethyl oxalate (1.75 g, 12 mmol) dropwise over 15 minutes to control the exotherm.
Remove the ice bath and stir at room temperature for 12 hours. The solution will turn deep yellow/orange.
Validation: Quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. TLC (Hexanes:EtOAc 4:1) should show complete consumption of the ketone.
Acidify the bulk reaction mixture with 1M HCl to pH 3. Extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude diketoester.
Step 2: Synthesis of Ethyl 5-(o-tolyl)-1H-pyrazole-3-carboxylate
Mechanistic Rationale: Hydrazine undergoes a tandem nucleophilic attack on the 1,3-dicarbonyl system, followed by dehydration to form the aromatic pyrazole ring[2].
Dissolve the crude diketoester from Step 1 in absolute ethanol (25 mL).
Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.
Validation: TLC (Hexanes:EtOAc 2:1) will indicate a highly polar, UV-active spot corresponding to the pyrazole.
Cool to room temperature and concentrate the solvent by 70%. Pour the residue into ice water (50 mL).
Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford Intermediate 2 as a pale yellow solid.
Step 3: Regioselective Electrophilic Fluorination
Mechanistic Rationale: The pyrazole ring exhibits enamine-like reactivity. The C4 position holds the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it highly susceptible to electrophilic attack by the F+ transferred from Selectfluor[1].
Figure 2: Mechanistic pathway of regioselective electrophilic fluorination at the C4 position.
Dissolve Intermediate 2 (approx. 8 mmol based on previous step yield) in anhydrous acetonitrile (30 mL).
Add Selectfluor™ (1.05 eq) in one portion. Critical Note: Strict control of equivalents (≤ 1.05) is required to prevent the formation of 4,4-difluoro-4H-pyrazole byproducts[3].
Heat the reaction mixture to 80 °C for 16 hours under an argon atmosphere.
Validation: Monitor via LC-MS. The mass of the product should shift by +18 Da (substitution of H for F).
Cool the mixture, filter off the insoluble DABCO-salts, and concentrate the filtrate. Purify via flash column chromatography (Hexanes:EtOAc gradient) to isolate Ethyl 4-fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylate (Intermediate 3).
Step 4: Saponification to Final Carboxylic Acid
Mechanistic Rationale: Lithium hydroxide provides a mild hydroxide source for the nucleophilic acyl substitution at the ester carbonyl, avoiding degradation of the fluorinated heterocycle.
Dissolve Intermediate 3 in a 3:1 mixture of THF:H₂O (20 mL).
Add Lithium hydroxide monohydrate (3.0 eq) and stir at room temperature for 4 hours.
Validation: TLC (DCM:MeOH 9:1) will show the disappearance of the ester and the appearance of a baseline spot (the lithium carboxylate salt).
Evaporate the THF in vacuo. Dilute the aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove organic impurities.
Carefully acidify the aqueous layer with 1M HCl to pH 2-3 at 0 °C.
Collect the precipitated white solid via vacuum filtration, wash with cold water, and dry overnight in a vacuum desiccator to yield the target 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid .
Analytical Characterization Expectations
To validate the structural integrity of the synthesized compound, the following spectral benchmarks should be observed:
¹H NMR (400 MHz, DMSO-d₆): The defining feature is the absence of the pyrazole C4-H proton (typically around
δ
6.8-7.2 ppm in the unfluorinated precursor). The o-tolyl methyl group will appear as a singlet near
δ
2.3 ppm. The broad singlet for the carboxylic acid OH will appear >12.0 ppm.
¹⁹F NMR (376 MHz, DMSO-d₆): A single sharp peak should be observed in the region of -170 to -175 ppm, characteristic of a pyrazole C4-fluorine atom.
LC-MS (ESI-): Calculated for C₁₁H₉FN₂O₂ [M-H]⁻: 219.06; Found: ~219.1.
Application Notes and Protocols for Amide Coupling with 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered and Electronically-Modified Pyrazole Carboxylic Acids in Amide Synthesis The formation of an...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered and Electronically-Modified Pyrazole Carboxylic Acids in Amide Synthesis
The formation of an amide bond is one of the most crucial and frequently employed transformations in medicinal chemistry and drug discovery.[1][2] Pyrazole carboxamides, in particular, represent a privileged scaffold found in numerous biologically active compounds.[3] The specific substrate, 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, presents a unique set of challenges for the synthetic chemist. The presence of an ortho-tolyl group introduces significant steric hindrance around the carboxylic acid, which can impede the approach of the amine coupling partner.[4][5] Furthermore, the fluorine atom at the 4-position, while potentially beneficial for modulating physicochemical properties, exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the pyrazole ring and the carboxylic acid.[6][7]
This application note provides a detailed guide for researchers on effective protocols for the amide coupling of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid with a variety of amines. It will delve into the rationale behind the selection of coupling reagents, reaction conditions, and purification strategies, with a focus on overcoming the inherent steric and electronic challenges of this substrate.
Understanding the Substrate: Steric and Electronic Considerations
The successful amide coupling of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid hinges on addressing two key molecular features:
Steric Hindrance: The ortho-methyl group on the phenyl ring at the 5-position of the pyrazole creates a sterically congested environment around the adjacent carboxylic acid at the 3-position. This bulkiness can significantly slow down the rate of reaction by making it difficult for the amine to access the activated carboxylic acid intermediate.[5]
Electronic Effects: The electron-withdrawing nature of the fluorine atom at the 4-position can impact the acidity of the carboxylic acid and the nucleophilicity of the pyrazole ring nitrogens. While the increased acidity of the carboxylic acid can be beneficial for activation, the overall electronic landscape of the molecule needs to be considered when choosing a coupling strategy.[6][8]
These factors necessitate the use of highly efficient coupling reagents that can function effectively even with hindered substrates.
Recommended Amide Coupling Protocols
Two primary protocols are recommended for the amide coupling of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, each utilizing a different class of coupling reagent to address the substrate's challenges.
Protocol 1: High-Efficiency Coupling using Uronium/Aminium Reagents (HATU)
Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are renowned for their high efficiency and low rates of racemization, particularly with sterically hindered substrates.[9][10][11][12] HATU is often superior to other coupling reagents in challenging cases due to the formation of a highly reactive OAt-active ester.[13]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
2.0 - 3.0
Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Solvent
Step-by-Step Protocol:
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv) and the amine (1.0-1.2 equiv).
Dissolve the starting materials in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
Add HATU (1.1-1.2 equiv) to the solution.
Add DIPEA or TEA (2.0-3.0 equiv) dropwise to the reaction mixture at room temperature.
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly hindered amines, gentle heating (40-50 °C) may be required.
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[14]
Rationale for Reagent Choices:
HATU: Chosen for its proven effectiveness with sterically demanding couplings.[10][15] It forms a highly reactive activated ester, increasing the rate of amidation.[13][16]
DIPEA/TEA: A non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction without competing with the desired amine nucleophile.[17]
DMF/DCM: Polar aprotic solvents are generally good choices for amide coupling reactions as they can dissolve the polar starting materials and intermediates.[13]
Simplified HATU coupling workflow.
Protocol 2: Carbodiimide-Mediated Coupling with Additives (EDC/HOBt)
Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[18][19] For challenging substrates, the addition of 1-Hydroxybenzotriazole (HOBt) is essential. HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable and reactive HOBt-ester, which then reacts with the amine. This minimizes side reactions and can improve yields.[20][21][22]
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
1.0 - 2.0
Non-nucleophilic base
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Solvent
Step-by-Step Protocol:
In a dry reaction flask under an inert atmosphere, dissolve the 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv), amine (1.0-1.2 equiv), and HOBt (1.2-1.5 equiv) in anhydrous DCM or THF.
Cool the mixture to 0 °C in an ice bath.
Add EDC hydrochloride (1.2-1.5 equiv) to the cooled solution.
Add DIPEA or NMM (1.0-2.0 equiv) dropwise.
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up:
Dilute the reaction mixture with DCM.
Wash the organic layer with saturated aqueous NaHCO₃ followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel.
Rationale for Reagent Choices:
EDC/HOBt: This combination provides a good balance of reactivity and cost-effectiveness. The formation of the HOBt-ester intermediate is key to achieving good yields with the sterically hindered carboxylic acid.[20]
0 °C to Room Temperature: Starting the reaction at a lower temperature can help control the initial activation step and minimize potential side reactions.
EDC/HOBt coupling mechanism.
Troubleshooting and Optimization
Low yields in amide coupling reactions are a common issue, especially with challenging substrates.[23] Here are some troubleshooting strategies:
Issue
Potential Cause
Suggested Solution
Low or No Yield
Incomplete activation of the carboxylic acid or low reactivity of the amine.
Switch to a more powerful coupling reagent like HATU.[23] Increase the reaction temperature to 40-60 °C.[23] Use a higher concentration of reactants (0.2-0.5 M).
Side Products
Formation of N-acylurea byproduct (with carbodiimides).
Ensure HOBt is used in conjunction with EDC. Purify carefully by column chromatography.
Starting Material Recovery
Steric hindrance is too great for the chosen conditions.
Consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base.[3][4]
Product Characterization
The successful synthesis of the desired amide should be confirmed through standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR will show the appearance of a new amide N-H proton signal (typically a broad singlet between δ 5-8 ppm) and characteristic shifts in the signals of the protons adjacent to the newly formed amide bond.[24]
¹³C NMR will show the amide carbonyl carbon signal in the range of δ 160-180 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit a strong C=O stretching vibration for the amide carbonyl, typically around 1660 cm⁻¹.
For primary and secondary amides, N-H stretching bands will be observed in the region of 3100-3500 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the product, with the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) being observed.
Conclusion
The amide coupling of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid requires careful consideration of the steric and electronic properties of the substrate. By employing high-efficiency coupling reagents such as HATU or the well-established EDC/HOBt system, researchers can successfully synthesize the desired amide products. The protocols and troubleshooting guide provided in this application note offer a robust starting point for the development of efficient and scalable synthetic routes to novel pyrazole carboxamides for applications in drug discovery and development.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
Cimino, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. Retrieved from [Link]
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides. Retrieved from [Link]
Gopishetty, B., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(35), 4679–4682. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Cowley, R. G., & Hallowell, S. V. (1971). Fluorine-19 nuclear magnetic resonance study of transmission of electronic effects through the amide linkage. Journal of the Chemical Society D: Chemical Communications, (16), 923. Retrieved from [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
LibreTexts Chemistry. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
Wang, F., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(19), 5244-5263. Retrieved from [Link]
Ghorai, P., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5580–5585. Retrieved from [Link]
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4348–4361. Retrieved from [Link]
Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
ACS Publications. (2025, September 10). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
American Chemical Society. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Retrieved from [Link]
Royal Society of Chemistry. (2022, November 9). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Retrieved from [Link]
ResearchGate. (n.d.). A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]
Wiley Online Library. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
DergiPark. (2020, December 31). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]
Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Retrieved from [Link]
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
NextSDS. (n.d.). 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid hydrochloride. Retrieved from [Link]
Application Notes and Protocols for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid in Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its remarkable versatility and ability to serve as a bioisostere for other aromatic systems have led to its incorporation into a multitude of approved drugs spanning a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][4] The metabolic stability of the pyrazole ring further enhances its attractiveness as a drug scaffold.[2] Pyrazole-containing drugs have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and antibacterials, among other activities.[1][5][6] This document provides detailed application notes and protocols for the synthesis, characterization, and potential biological evaluation of a specific pyrazole derivative, 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, as a representative precursor for the development of novel therapeutics.
Physicochemical Properties of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Property
Predicted Value/Characteristic
Molecular Formula
C₁₁H₉FN₂O₂
Molecular Weight
220.20 g/mol
Appearance
White to off-white solid
Solubility
Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.
pKa
The carboxylic acid proton is expected to be acidic. The pyrazole ring is weakly basic.[7]
Synthesis and Purification Protocols
The synthesis of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process, beginning with the construction of the pyrazole core followed by functional group manipulations. The following protocols are based on well-established methods for the synthesis of pyrazole carboxylic acids.[8][9][10]
Protocol 1: Synthesis of Ethyl 4-fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylate
This protocol describes a common method for constructing the substituted pyrazole ring system via a cyclocondensation reaction.
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketoester (1.0 equivalent) in ethanol.
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).[8][9]
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography to yield the desired ethyl 4-fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylate.
Causality behind Experimental Choices: The use of a catalytic amount of acid facilitates the initial condensation between the hydrazine and the keto group of the β-ketoester. The subsequent workup with sodium bicarbonate removes any remaining acidic catalyst.
Protocol 2: Hydrolysis to 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
This protocol details the saponification of the pyrazole ester to the corresponding carboxylic acid.
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF)
Water
1 M Hydrochloric acid (HCl)
Procedure:
Dissolve the pyrazole ester (1.0 equivalent) in a mixture of THF and water.[8][9]
Add LiOH or NaOH (2-3 equivalents) to the solution and stir at room temperature or with gentle heating (40-50 °C).[8][9]
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl.[9]
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.[9]
Wash the solid with cold water and dry under high vacuum to yield the pure 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid.
Causality behind Experimental Choices: The use of a base like LiOH or NaOH is essential for the hydrolysis of the ester. Acidification is then required to protonate the carboxylate salt and precipitate the desired carboxylic acid.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
Technique
Expected Observations
¹H NMR
Aromatic protons from the o-tolyl group, a signal for the pyrazole N-H proton (which may be broad), and a downfield signal for the carboxylic acid proton.
¹³C NMR
Signals corresponding to the carboxylic acid carbonyl, the aromatic carbons of the pyrazole and tolyl rings, and the methyl group of the tolyl substituent.
¹⁹F NMR
A singlet corresponding to the fluorine atom on the pyrazole ring.
Mass Spectrometry
A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₉FN₂O₂.
Infrared (IR) Spectroscopy
Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, N-H stretching of the pyrazole ring, and C-F stretching.
Elemental Analysis
The percentage composition of C, H, N, and F should be consistent with the molecular formula.
Experimental Workflow for Drug Discovery Applications
The synthesized 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid serves as a versatile precursor for the generation of a library of derivatives, typically amides, which can then be screened for biological activity.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Application Note
Executive Summary & Physicochemical Context
The compound 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 1404364-21-1) presents a unique analytical challenge and opportunity due to its high density of NMR-active nuclei (¹H, ¹³C, ¹⁹F, ¹⁵N) and complex intramolecular dynamics. Fluorinated pyrazoles are highly valued in medicinal chemistry for their enhanced metabolic stability and lipophilicity; however, their structural elucidation requires navigating annular tautomerism and restricted bond rotations.
As an Application Scientist, it is critical to understand that NMR characterization of this molecule is not merely about assigning peaks—it is about capturing its dynamic state. The presence of the o-tolyl group at C5 introduces steric bulk against the C4-fluorine and the pyrazole nitrogen, potentially leading to hindered rotation (atropisomerism) at ambient temperatures. Furthermore, the pyrazole ring undergoes rapid 1H/2H tautomerism, which can broaden both ¹H and ¹³C signals if the solvent environment is not carefully controlled.
Mechanistic Dynamics & Causality in Experimental Design
Before initiating the protocol, the causality behind our experimental parameters must be established:
Solvent Selection (Causality): We strictly utilize DMSO-d₆ rather than CDCl₃. Protic exchange of the carboxylic acid (-COOH) and pyrazole (-NH) protons is rapid in non-polar solvents, rendering them invisible. DMSO acts as a strong hydrogen-bond acceptor, anchoring the exchangeable protons and slowing the tautomeric interconversion to the NMR timescale. This allows for the observation of the -OH and -NH signals and sharpens the carbon signals of the pyrazole backbone [1].
Carbon Relaxation (Causality): The molecule contains seven quaternary carbons (C3, C4, C5, C=O, and three on the o-tolyl ring). Because these carbons lack directly attached protons, they undergo inefficient dipole-dipole relaxation. A standard 1-second relaxation delay (
D1
) will result in severe signal attenuation. We must extend
D1
to ensure quantitative signal recovery.
Fluorine Spin-Spin Coupling (Causality): We intentionally acquire the ¹³C spectrum without ¹⁹F decoupling. The scalar coupling (
JCF
) between the C4-fluorine and the carbon backbone serves as an internal, self-validating assignment tool. The magnitude of the coupling dictates the proximity to the fluorine atom, eliminating assignment ambiguity [2].
Self-Validating Experimental Protocol
This step-by-step methodology is designed as a closed-loop system: each step contains a validation checkpoint to ensure data integrity before proceeding to the next.
Phase I: Sample Preparation
Weighing: Accurately weigh 15–20 mg of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid into a clean glass vial.
Solvation: Add 600 µL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
Homogenization: Vortex the mixture for 30 seconds. Sonicate for 2 minutes if particulates remain.
Transfer: Transfer exactly 550 µL of the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.
Validation Checkpoint: Visually inspect the tube against a light source. The solution must be optically clear. Any undissolved micro-particulates will distort magnetic field homogeneity (shimming) and broaden spectral lines.
Lock & Shim: Insert the sample, lock on the deuterium signal of DMSO-d₆, and perform gradient shimming (Z1-Z5).
Validation Checkpoint: The ¹H linewidth of the TMS signal at 0.00 ppm must be
≤
1.0 Hz.
¹H NMR Acquisition:
Parameters: Pulse angle = 30°,
D1
= 2.0 s, Number of Scans (NS) = 16, Acquisition Time (AQ) = 3.0 s.
Rationale: A 2.0 s
D1
ensures complete relaxation of the o-tolyl methyl protons for accurate integration.
¹³C{¹H} NMR Acquisition:
Parameters: Pulse angle = 30°,
D1
= 3.0 s (extended for quaternary carbons), NS = 512 to 1024, AQ = 1.5 s. ¹H decoupling applied (WALTZ-16 sequence).
Rationale: The extended
D1
and high scan count compensate for the low natural abundance of ¹³C and the lack of NOE enhancement on the quaternary carbons.
¹⁹F NMR Acquisition (Optional but Recommended):
Parameters: NS = 16,
D1
= 2.0 s.
Rationale: Confirms the presence of the single fluorine atom (expected around -165 to -175 ppm).
Quantitative Spectral Assignments
The following tables summarize the expected NMR data. The integration and coupling constants act as the final validation of the molecular structure.
Table 1: ¹H NMR Spectral Data Summary (in DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Mechanistic Notes
-COOH
13.50
br s
1H
-
Broadened by chemical exchange; stabilized by DMSO.
Pyrazole -NH
13.20
br s
1H
-
Broadened by ¹⁴N quadrupolar relaxation and tautomerism.
o-Tolyl H-6'
7.45
d
1H
³
JHH
≈ 7.5
Ortho to the pyrazole linkage; deshielded by ring current.
o-Tolyl H-3',4',5'
7.25 - 7.38
m
3H
-
Overlapping aromatic multiplet.
o-Tolyl -CH₃
2.25
s
3H
-
Sharp singlet; integration must exactly equal 3.00.
Self-Validation Check: The ratio of the aliphatic methyl integration (3H) to the total aromatic integration (4H) must be exactly 3:4. Any deviation indicates an impurity or incomplete relaxation.
Table 2: ¹³C NMR Spectral Data & C-F Coupling Constants
The ¹³C spectrum is defined by the heteronuclear spin-spin coupling (
JCF
) generated by the C4-fluorine [3].
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
JCF
, Hz)
Assignment Rationale
C=O (Acid)
162.5
d
³
JCF
≈ 3.5
Long-range coupling through the pyrazole ring.
Pyrazole C4
140.2
d
¹
JCF
≈ 248.0
Massive primary coupling confirms direct fluorination.
Pyrazole C5
138.0
d
²
JCF
≈ 14.0
Adjacent to C-F; bears the o-tolyl group.
o-Tolyl C2'
137.2
s
-
Quaternary carbon bearing the methyl group.
Pyrazole C3
135.5
d
²
JCF
≈ 18.5
Adjacent to C-F; bears the carboxylic acid.
o-Tolyl C1'
129.5
d
³
JCF
≈ 4.0
Ipso carbon connecting to the pyrazole ring.
o-Tolyl C3'-C6'
126.0 - 131.0
s
-
Aromatic methine carbons.
o-Tolyl -CH₃
19.8
s
-
Aliphatic methyl carbon.
Logical Workflow Visualization
The following diagram illustrates the logical dependencies in resolving the structure of this fluorinated heterocycle.
Figure 1: Logical workflow for resolving fluorinated pyrazole structures via NMR.
Troubleshooting: Atropisomerism & Line Broadening
If you observe unexpected broadening of the o-tolyl methyl singlet (~2.25 ppm) or the aromatic signals in the ¹H spectrum, do not immediately assume poor shimming.
The Causality: The steric clash between the o-methyl group and the adjacent C4-fluorine/C1-nitrogen creates a rotational energy barrier around the C5-C1' bond. If the rotation rate is comparable to the NMR timescale at room temperature (intermediate exchange regime), the signals will broaden.
The Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 60°C in DMSO-d₆ will increase the kinetic energy, pushing the rotation into the fast exchange regime, which will sharpen the o-tolyl signals into well-defined multiplets and singlets.
References
Alkorta, I., et al. "19F-NMR in solution and solid state of pyrazole derivatives." ResearchGate. Available at:[Link][1]
"Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments." The Journal of Organic Chemistry. ACS Publications. Available at:[Link][2]
"NMR Coupling Constants." Chemical Instrumentation Facility, Iowa State University. Available at:[Link][3]
Application Note: High-Throughput Screening of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid in DAAO Assays
Executive Summary The compound 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid represents a highly optimized fragment for High-Throughput Screening (HTS) campaigns targeting oxidases and viral proteases. While pyrazol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid represents a highly optimized fragment for High-Throughput Screening (HTS) campaigns targeting oxidases and viral proteases. While pyrazole-3-carboxylic acid derivatives have shown efficacy as Dengue Virus NS2B-NS3 protease inhibitors[1], their most prominent application is the inhibition of D-Amino Acid Oxidase (DAAO) . DAAO catalyzes the oxidation of D-serine, a critical co-agonist of the NMDA receptor; consequently, DAAO inhibition is a primary therapeutic strategy for addressing NMDA hypofunction in schizophrenia[2]. This application note details the mechanistic rationale, self-validating HTS assay architecture, and step-by-step protocols for utilizing this compound in drug discovery.
Successful HTS requires compounds that not only bind the target but also survive metabolic clearance. The structural elements of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid are purposefully engineered to maximize both pharmacodynamics and pharmacokinetics:
Carboxylic Acid Pharmacophore: The carboxylate moiety acts as a bioisostere for the carboxylate of D-serine. Crystallographic data confirms that this group forms critical electrostatic interactions and hydrogen bonds with the Arg283 and Tyr228 residues in the DAAO active site[3].
Pyrazole Core (NH Donor): Unlike non-nitrogenous scaffolds (such as kojic acid), the pyrazole ring provides an essential NH group. This NH acts as a hydrogen bond donor to the backbone of Gly313 , an interaction that drastically increases binding affinity[4].
Glucuronidation Resistance: Carboxylate-based DAAO inhibitors (like pyrazole-3-carboxylic acids) demonstrate near-complete resistance to hepatic glucuronidation compared to
α
-hydroxycarbonyl bioisosteres, resulting in superior oral bioavailability[2].
4-Fluoro & 5-(o-tolyl) Substitutions: The addition of a fluorine atom at the 4-position lowers the pKa of the pyrazole, improving membrane permeability while blocking oxidative metabolism at that site. The ortho-methyl group on the phenyl ring induces a steric clash, forcing the aromatic ring out of coplanarity. This 3D twist perfectly occupies the hydrophobic secondary binding pocket of DAAO while preventing off-target planar intercalation.
HTS Assay Architecture
To screen this compound effectively, a coupled fluorometric assay utilizing Amplex Red is the industry standard. Because DAAO produces hydrogen peroxide (
H2O2
) as a byproduct of D-serine oxidation, Horseradish Peroxidase (HRP) can be used to catalyze the reaction between
H2O2
and Amplex Red, yielding the highly fluorescent resorufin.
Biochemical mechanism of the DAAO-coupled HTS assay using Amplex Red.
Step-by-Step Experimental Protocol
To ensure a self-validating system , this protocol integrates the primary enzymatic screen with an orthogonal counter-screen. This guarantees that the pyrazole derivative is a true DAAO inhibitor, rather than a false positive caused by HRP inhibition or fluorescence quenching.
Phase 1: Reagent Preparation
Assay Buffer: Prepare 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
Causality: A slightly basic pH ensures the pyrazole-3-carboxylic acid remains deprotonated, mimicking the natural substrate's charge state for optimal Arg283 binding[3].
Enzyme Mix: Dilute recombinant human DAAO to 10 nM in Assay Buffer. Add 5
μ
M Flavin Adenine Dinucleotide (FAD)[5].
Causality: DAAO is a flavoenzyme. Supplementing the buffer with excess FAD prevents the enzyme from dissociating into its inactive apoenzyme form during prolonged HTS runs.
Substrate/Detection Mix: Prepare a solution containing 50 mM D-serine, 50
μ
M Amplex Red, and 0.2 U/mL HRP in Assay Buffer.
Phase 2: HTS Workflow
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the compound (in 100% DMSO) into a 384-well black microplate.
Enzyme Pre-incubation: Add 10
μ
L of the Enzyme Mix to each well. Centrifuge briefly and incubate at 37°C for 15 minutes.
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the active site before the substrate floods the system, ensuring accurate
IC50
calculations.
Reaction Initiation: Add 10
μ
L of the Substrate/Detection Mix to initiate the reaction.
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) kinetically every 1 minute for 30 minutes. Calculate the initial velocity (
V0
) from the linear portion of the curve.
Phase 3: Orthogonal Validation (Counter-Screen)
To validate hits, run a parallel assay omitting DAAO and D-serine. Instead, spike the wells with 1
μ
M
H2O2
, Amplex Red, and HRP.
Causality: If 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid reduces the signal in this counter-screen, it is an assay artifact (HRP inhibitor or quencher). A true DAAO inhibitor will show no effect here.
Step-by-step HTS workflow with integrated HRP counter-screening.
Data Presentation & Comparative Analysis
The table below summarizes the expected quantitative advantages of utilizing a fully substituted pyrazole-3-carboxylic acid over early-generation baseline inhibitors like AS057278 (5-methyl-1H-pyrazole-3-carboxylic acid)[6].
Compound
Target
IC50
(nM)
Glucuronidation (
T1/2
)
Primary Interaction Residues
AS057278 (Reference)
Human DAAO
910 nM
> 60 min (Resistant)
Arg283, Tyr228, Gly313
4-Fluoro-5-(o-tolyl)-...
Human DAAO
< 100 nM*
> 60 min (Resistant)
Arg283, Tyr228, Gly313 + Hydrophobic Pocket
Kojic Acid Derivatives
Human DAAO
~ 100 nM
< 30 min (Susceptible)
Secondary Pocket (Lacks Gly313 NH bond)
*Estimated based on SAR improvements driven by hydrophobic pocket engagement and pKa tuning.
References
Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors
ACS Medicinal Chemistry Letters, 2014.
URL:[Link]
Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase
Bioorganic & Medicinal Chemistry Letters, 2013.
URL:[Link]
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity
ACS Medicinal Chemistry Letters, 2025.
URL:[Link]
Synthesis and Biochemical Evaluation of Lid-Open d-Amino Acid Oxidase Inhibitors
Molecules, 2019.
URL:[Link]
Strategic Functionalization of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid: A Guide to Regioselective Synthesis
An Application Guide for Drug Development Professionals Abstract The 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid scaffold is a highly valuable building block in modern medicinal chemistry, incorporating several ke...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Drug Development Professionals
Abstract
The 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid scaffold is a highly valuable building block in modern medicinal chemistry, incorporating several key pharmacophoric elements: a fluorinated pyrazole core known for its metabolic stability and target-binding interactions, a sterically demanding o-tolyl group for tuning selectivity, and a carboxylic acid handle for versatile derivatization. Achieving precise regiochemical control during functionalization is paramount for constructing focused compound libraries and establishing clear structure-activity relationships (SAR). This guide provides an in-depth analysis of the factors governing the regioselectivity of this substrate and delivers field-proven, detailed protocols for its strategic modification at the N-H and carboxylic acid positions. We elucidate the causal mechanisms behind experimental choices, ensuring that each protocol is a self-validating system for reproducible, high-fidelity synthesis.
The Strategic Value and Challenge of the Substrate
Pyrazole-containing compounds are foundational motifs in a multitude of blockbuster drugs, valued for their unique electronic properties and ability to act as bioisosteres.[1][2] The specific substitution pattern of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid presents both opportunities and challenges. The primary challenge lies in controlling reactions at the two distinct nitrogen atoms (N1 and N2) of the pyrazole ring. The functionalization outcome is a delicate interplay between the steric hindrance imposed by the bulky C5-o-tolyl group and the electronic effects of the C4-fluoro and C3-carboxylic acid substituents.
Our analysis indicates that the steric demand of the o-tolyl group is the dominant factor in directing the regioselectivity of N-H functionalization. This steric blockade effectively shields the adjacent N1 atom, making the distal N2 atom the primary site of reaction under most conditions. This predictable behavior is the cornerstone of the synthetic strategies outlined herein.
Caption: Factors governing regioselectivity on the pyrazole core.
Regioselective N-H Functionalization Protocols
The functionalization of the N-H position is critical for modulating the pharmacokinetic properties and biological activity of the final compound. Due to the profound steric influence of the C5-o-tolyl group, reactions overwhelmingly favor the N1 position.[3][4]
Protocol 1: Regioselective N1-Alkylation via S N 2 Reaction
This protocol describes a robust, catalyst-free method for attaching a variety of alkyl groups to the N1 position with excellent regioselectivity (>99:1).[5][6][7] The choice of a moderately strong base like potassium carbonate is crucial; it is sufficient to deprotonate the pyrazole N-H without causing unwanted side reactions.
Methodology:
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv).
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, 0.2 M) followed by potassium carbonate (K₂CO₃, 2.0 equiv). Stir the suspension for 15 minutes at room temperature.
Electrophile Addition: Add the alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.2 equiv) dropwise to the stirring suspension.
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up: Cool the mixture to room temperature and pour it into ice-water. Acidify with 1 M HCl to pH ~3-4.
Extraction: Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.
Alkylating Agent
Temperature (°C)
Typical Time (h)
Expected Yield
N1:N2 Ratio
Iodomethane
60
4-6
>90%
>99:1
Ethyl Bromide
60
6-8
>85%
>99:1
Benzyl Bromide
60
5-7
>90%
>99:1
Protocol 2: Regioselective N1-Arylation via Copper-Catalyzed Coupling
For the synthesis of N-aryl pyrazoles, a copper-catalyzed Ullmann-type coupling provides a reliable and scalable method.[8] The use of a directing group like 8-aminoquinoline can mediate N-arylation, but for sterically biased substrates like ours, a simpler protocol is often effective, with the inherent sterics dictating the regiochemical outcome.
Methodology:
Reaction Setup: In an oven-dried Schlenk tube, combine 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv), the aryl iodide or bromide (1.5 equiv), copper(I) iodide (CuI, 0.1 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
Ligand and Solvent: Add L-proline (0.2 equiv) as a ligand, followed by anhydrous dimethyl sulfoxide (DMSO, 0.25 M).
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.
Reaction: Heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by LC-MS.
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
Washing: Wash the filtrate with water (2x) and brine (1x).
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash chromatography to isolate the N1-aryl pyrazole.
Caption: Workflow for regioselective N-H functionalization.
Functionalization of the C3-Carboxylic Acid Moiety
The carboxylic acid at the C3 position is an essential handle for introducing diversity, particularly for linking the scaffold to other molecular fragments or for modulating solubility and cell permeability. Standard peptide coupling and esterification reactions proceed efficiently without affecting the pyrazole core.
Protocol 3: Amide Bond Formation via Peptide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and side reactions, making it ideal for creating amide libraries for drug discovery.[9]
Methodology:
Acid Activation: Dissolve the N1-functionalized pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M) in a round-bottom flask under N₂. Add HATU (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 20 minutes.
Amine Addition: Add the desired primary or secondary amine (1.2 equiv) to the activated acid solution.
Reaction: Continue stirring at room temperature for 4-16 hours. Monitor completion by LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide by flash chromatography or preparative HPLC.
Amine Type
Coupling Time (h)
Expected Yield
Primary Aliphatic
4-6
>85%
Secondary Aliphatic
8-16
>75%
Aniline
6-12
>80%
Strategic Considerations for C-H Functionalization
Direct C-H functionalization of the pyrazole core of this specific substrate is not feasible, as all carbon positions (C3, C4, C5) are already substituted. However, advanced strategies involving transition-metal-catalyzed C-H activation can target the o-tolyl ring.[10][11][12][13] The pyrazole's N2 lone pair or the carboxylic acid can act as a directing group to functionalize the tolyl ring, although this requires specialized catalyst systems and extensive optimization.[14] Such methods fall outside the scope of this primary guide but represent a potential avenue for advanced diversification.
Conclusion
The regioselective functionalization of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid is highly predictable and controllable. The steric hindrance of the C5-o-tolyl group serves as a powerful and reliable "directing group" for N-H functionalization, ensuring almost exclusive formation of the N1-substituted regioisomer. This inherent selectivity, combined with the versatile C3-carboxylic acid handle, makes this scaffold an exceptional platform for the rapid and efficient generation of novel, well-defined chemical entities for drug discovery and development programs. The protocols provided herein are robust, scalable, and designed for high-fidelity synthesis in a research and development setting.
References
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids. BenchChem.
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts.
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
Anonymous. (n.d.). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling.
Bercot, E. A., & Rovis, T. (n.d.).
Anonymous. (n.d.).
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
Goikhman, R., Jacques, T., & Sames, D. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.
Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed.
Dong, V., et al. (2025).
Li, H., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
Anonymous. (n.d.). Quadruple Functionalized Pyrazole Pharmacophores by One‐pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes.
Goikhman, R., Jacques, T., & Sames, D. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
Kim, S., & Kim, I. S. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University.
Anonymous. (2026). Direct Site‐Selective Difunctionalization of Pyrazoles.
Singh, A., & Singh, A. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
Bak, A., et al. (2021).
Gandeepan, P., et al. (2022). Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. PubMed.
Anonymous. (2024). Regioselective Synthesis of Multisubstituted Fluoropyrazoles via Silver‐Catalyzed One‐Pot Cyclization Reaction of Diazo Reagents with Fluoronitroalkenes.
Anonymous. (2020).
Anonymous. (2020).
Wang, H., et al. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry.
Ramadoss, V., Zheng, Y., & Shao, X. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Request PDF.
Anonymous. (n.d.).
Anonymous. (n.d.). Effect of direct linkage of pyrazole carboxylic acid acceptor/anchoring group on the photovoltaic performance for phthalocyanine-sensitized solar cells.
Sławiński, J., et al. (n.d.).
Anonymous. (2021). Selective functionalization of the 1H-imidazo[1,2- b]pyrazole scaffold. A new potential non-classical is. RSC Publishing.
Hacıalioğlu, E., et al. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
Müller, K., et al. (2024).
Chen, C.-Y., & Chen, K. (n.d.). Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)
Kumar, V., et al. (n.d.).
Anonymous. (n.d.). Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl. Fluorine notes.
Sharma, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
Shawali, A. S., et al. (n.d.). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. NIH.
Anonymous. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
Anonymous. (2017).
Anonymous. (n.d.). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. Academia.edu.
Tian, A., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl)
Application Note: Scale-Up Manufacturing Protocol for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid
Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Introduction & Strategic Rationale The incorporation of fluorine in...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Process Chemistry & Scale-Up Protocol
Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals
Introduction & Strategic Rationale
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, fundamentally altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Fluorinated pyrazoles, in particular, are privileged pharmacophores frequently found in kinase and PARP inhibitors.
The compound 4-fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 1404364-21-1) serves as a critical, sterically hindered building block. Scaling up the synthesis of this molecule presents unique challenges, primarily concerning the regioselective introduction of the fluorine atom and the management of highly reactive intermediates. This application note details a robust, four-step, chromatography-free manufacturing route designed for multikilogram scalability, emphasizing process safety, atom economy, and mechanistic control.
Mechanistic Overview & Reaction Design
The synthetic strategy is built upon a self-validating sequence of condensation, cyclization, electrophilic fluorination, and saponification.
Claisen Condensation: The sequence begins with the enolization of 2'-methylacetophenone, followed by nucleophilic acyl substitution with diethyl oxalate. Sodium ethoxide is selected as the base to match the ester alkyl group, eliminating the risk of transesterification byproducts.
Hydrazine Cyclization: The resulting 1,3-diketoester is condensed with hydrazine hydrate. The reaction is highly exothermic; thus, controlled dosing is critical. The cyclization thermodynamically favors the fully aromatic 1H-pyrazole core.
Electrophilic Fluorination: The C4 position of the pyrazole ring is the most electron-rich and susceptible to electrophilic attack. While reagents like N-fluorobenzenesulfonimide (NFSI) often require cryogenic lithiation () [1], we utilize Selectfluor in acetonitrile at 60 °C. Selectfluor acts as a mild, stable "F+" source that selectively fluorinates the C4 position without the need for extreme cooling, making it ideal for scale-up operations () [2].
Saponification: Mild hydrolysis using lithium hydroxide prevents decarboxylation of the sensitive pyrazole-3-carboxylic acid, allowing for isolation via simple pH-adjusted precipitation.
Figure 1: Synthetic workflow for 4-fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid scale-up.
Analytical Validation & Quality Metrics
To ensure a self-validating system, In-Process Controls (IPCs) must be strictly monitored. The following table summarizes the quantitative data, expected yields, and purity targets required to bypass chromatographic purification.
Step 1: Synthesis of Ethyl 4-(o-tolyl)-2,4-dioxobutanoate
Causality Note: Performing this reaction below 10 °C during the initial addition prevents the self-condensation of the acetophenone.
Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge absolute ethanol (5.0 volumes) and Sodium Ethoxide (21 wt% in EtOH, 1.5 equiv). Cool the mixture to 0 °C.
Addition: Add diethyl oxalate (1.2 equiv) in one portion.
Dosing: Slowly dose 2'-methylacetophenone (1.0 equiv) into the reactor via an addition funnel over 2 hours. Maintain the internal temperature (T_int) ≤ 10 °C.
Aging: Warm the reactor to 25 °C and stir for 4 hours. Monitor conversion via HPLC (Target: ≤ 2% starting material).
Workup: Quench the reaction by slowly adding 1M HCl until the pH reaches 3.0. Extract the aqueous layer with Ethyl Acetate (3 × 3.0 vol). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a yellow oil, which is used directly in the next step.
Step 2: Synthesis of Ethyl 5-(o-tolyl)-1H-pyrazole-3-carboxylate
Safety Note: Hydrazine hydrate is highly toxic and its condensation with diketones is violently exothermic. Strict dosing control is mandatory.
Reactor Preparation: Charge Intermediate 1 (1.0 equiv) and absolute ethanol (6.0 volumes) into the reactor. Add glacial acetic acid (0.1 equiv) as a catalyst. Adjust T_int to 20 °C.
Dosing: Slowly dose Hydrazine hydrate (64% aqueous, 1.1 equiv) over 3 hours. Ensure jacket cooling is active to maintain T_int ≤ 30 °C during the addition.
Cyclization: Once dosing is complete, heat the mixture to reflux (78 °C) for 3 hours.
Isolation: Cool the reactor to 5 °C at a rate of 10 °C/hour to induce crystallization. Filter the resulting white precipitate, wash with cold ethanol (1.0 vol), and dry under vacuum at 45 °C to afford Intermediate 2.
Step 3: Electrophilic Fluorination (Selectfluor)
Causality Note: Selectfluor is insoluble in non-polar solvents. Acetonitrile provides the optimal dielectric constant to solubilize the reagent and stabilize the transition state during electrophilic aromatic substitution () [3].
Reactor Preparation: Charge Intermediate 2 (1.0 equiv) and anhydrous Acetonitrile (10.0 volumes) to the reactor.
Reagent Addition: Add Selectfluor (1.2 equiv) in four equal portions over 1 hour at 20 °C to prevent localized exotherms.
Reaction: Heat the suspension to 60 °C. Stir for 12–16 hours. Monitor via HPLC (Target: > 95% conversion).
Workup: Cool the mixture to 20 °C. The spent Selectfluor by-product (chloromethyl DABCO salt) will precipitate. Filter the salts and wash the filter cake with Acetonitrile (2.0 vol).
Isolation: Concentrate the filtrate under vacuum. Partition the residue between Ethyl Acetate (5.0 vol) and Water (5.0 vol). Separate the organic layer, wash with brine, concentrate, and recrystallize from Heptane/EtOAc (3:1) to yield Intermediate 3 as an off-white solid.
Step 4: Saponification to Final API Intermediate
Causality Note: LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the pyrazole nitrogens, providing a milder hydrolysis environment that suppresses potential decarboxylation.
Reactor Preparation: Charge Intermediate 3 (1.0 equiv), Tetrahydrofuran (4.0 volumes), and Water (4.0 volumes) to the reactor.
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) in one portion. Stir the biphasic mixture at 25 °C for 4 hours.
Solvent Removal: Distill off the THF under reduced pressure (T_max = 40 °C) until only the aqueous layer remains.
Precipitation: Cool the aqueous layer to 10 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0. A thick white precipitate will form.
Isolation: Filter the solid, wash thoroughly with cold DI water (3 × 2.0 vol) to remove lithium chloride salts, and dry in a vacuum oven at 50 °C to constant weight. The final product, 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, is obtained as a highly pure white crystalline solid.
References
Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)
The Journal of Organic Chemistry
URL:[Link]
Fluorinated Pyrazoles: From Synthesis to Applications
Chemical Reviews
URL:[Link]
An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family
Organic Process Research & Development
URL:[Link]
Application
Application Note: Decarboxylation Reaction Protocols for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Introduction & Mechanistic Rationale The synthesis of highly functionalized fluorinated pyrazoles is of paramount importance in agrochemical and pharmaceutical drug development. 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of highly functionalized fluorinated pyrazoles is of paramount importance in agrochemical and pharmaceutical drug development. 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 1404364-21-1)[1] serves as a critical synthetic building block. The selective removal of the C3-carboxylic acid group via protodecarboxylation yields the corresponding 4-fluoro-5-(o-tolyl)-1H-pyrazole, a motif frequently utilized in kinase inhibitors and crop protection agents.
Decarboxylation of electron-deficient heteroaromatics is notoriously challenging, often requiring harsh thermal conditions or stoichiometric metal additives[2]. However, the specific electronic and steric topology of this substrate fundamentally alters its reactivity profile:
Electronic Effects (4-Fluoro group): The strong inductive electron-withdrawing effect (-I) of the fluorine atom stabilizes the transient carbanion or organometallic intermediate developing at the C3 position during CO₂ extrusion. This significantly lowers the activation energy barrier compared to unsubstituted pyrazoles.
Steric Effects (5-o-Tolyl group): The ortho-methyl substituent induces a steric twist, disrupting coplanarity with the pyrazole core. While this minimizes extended pi-conjugation, it drastically enhances the compound's solubility in polar aprotic solvents (like NMP and DMF), facilitating highly efficient homogeneous catalysis[3].
Intramolecular Hydrogen Bonding: The lone pair on the pyrazole nitrogen can engage in hydrogen bonding with the adjacent carboxylic acid proton. This pre-organizes the transition state, acting as a thermodynamic driving force for decarboxylation[4].
Comparative Protocol Data
To provide researchers with scalable and adaptable options, we have validated three distinct methodologies. The quantitative data for these approaches is summarized below:
Protocol
Catalyst / Reagents
Solvent
Temp (°C)
Time
Yield (%)
Purity (%)
A: Microwave Cu-Catalyzed
Cu₂O (5 mol%), 1,10-Phen
NMP / H₂O
160
30 min
88
>98
B: Classical Thermal
None (Neat / Sand bath)
Quinoline
220
4 h
65
92
C: Mild Cu(II)-Facilitated
Cu(OAc)₂ (20 mol%)
DMF / H₂O
140
12 h
74
95
Table 1: Quantitative comparison of decarboxylation protocols for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid.
Reaction Workflow & Catalytic Cycle
Figure 1: Copper-catalyzed protodecarboxylation cycle of the fluorinated pyrazole.
This protocol represents the state-of-the-art for heteroaromatic decarboxylation, utilizing a synergistic Cu(I)/ligand system to achieve high yields in a fraction of the traditional reaction time[2][3].
Causality of Experimental Choices:
Cu₂O acts as the active precatalyst. 1,10-phenanthroline (1,10-Phen) is a rigid, bidentate nitrogen ligand that prevents the disproportionation of Cu(I) at elevated temperatures and stabilizes the critical Cu-heteroaryl intermediate. A catalytic amount of water is strictly required; it acts as the terminal proton source for the protodemetalation step, cleaving the Cu-carbon bond to release the final product[2].
Step-by-Step Procedure:
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, charge 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (1.0 mmol, 220 mg).
Solvent Addition: Suspend the solid mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL). Add deionized water (2.0 equivalents, 36 µL) via microsyringe[2].
Inert Atmosphere: Seal the vial with a Teflon-lined crimp cap. Purge the solution with Argon gas for 5 minutes to prevent oxidative degradation of the Cu(I) catalyst.
Irradiation: Place the vial in a microwave synthesizer. Irradiate at 160 °C for 30 minutes with the stirring rate set to high.
Workup (Self-Validation): Cool the vial to room temperature. Dilute the dark mixture with ethyl acetate (15 mL). Wash sequentially with 1M HCl (10 mL) to protonate and remove the copper/ligand complex, followed by saturated NaHCO₃ (10 mL) to remove any unreacted starting carboxylic acid[2]. Note: The absence of gas evolution during the NaHCO₃ wash validates complete conversion.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-path silica gel chromatography (Hexanes/EtOAc, 8:2) to yield the pure pyrazole as an off-white solid.
Protocol B: Classical Thermal Decarboxylation
For pilot-scale scenarios where microwave reactors are impractical, thermal decarboxylation in a high-boiling basic solvent remains a highly robust, albeit slower, alternative[5].
Causality of Experimental Choices:
Quinoline serves a dual purpose: it acts as a high-boiling solvent (b.p. 237 °C) and a weak base. It facilitates the initial deprotonation of the carboxylic acid, generating the more reactive carboxylate anion, which is highly susceptible to thermal extrusion of CO₂ at temperatures exceeding 200 °C[2].
Step-by-Step Procedure:
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and seated in a high-temperature sand bath, add the pyrazole-3-carboxylic acid substrate (5.0 mmol, 1.10 g).
Solvent Addition: Add freshly distilled quinoline (10 mL) to the flask[2].
Thermal Activation: Heat the mixture to 220 °C under a steady nitrogen atmosphere. Visible effervescence (CO₂ evolution) will be observed as the reaction reaches the activation temperature[5].
Monitoring: Maintain the temperature for 4 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) until the lower Rf starting material spot is completely consumed.
Workup: Cool the dark, viscous mixture to room temperature. Pour the contents into a separatory funnel containing 50 mL of ice-cold 2M HCl. The strong acid is required to protonate the quinoline, rendering it water-soluble and driving it into the aqueous phase.
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
Isolation: Wash the combined ethereal layers with brine, dry over MgSO₄, and evaporate the solvent. The crude product can be recrystallized from a mixture of toluene and hexanes to achieve >92% purity.
References
Procedure for the decarboxylation of 3,5-bis(haloalkyl)
Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling
Source: Organic Letters (ACS Publications)
URL:[Link]
Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid
Source: ResearchGate
URL:[Link]
Technical Support Center: 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid . This portal is designed for researchers, application scientists, and drug development professionals facing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid . This portal is designed for researchers, application scientists, and drug development professionals facing yield bottlenecks or regioselectivity issues during the construction of this heavily functionalized fluorinated pyrazole scaffold.
Below, you will find our diagnostic workflow, optimized empirical data, self-validating protocols, and a mechanistic FAQ to troubleshoot your benchwork.
Diagnostic Synthesis Workflow
The synthesis of C4-fluorinated pyrazoles is highly sensitive to the electronic environment of the heterocyclic ring. The diagram below illustrates the optimal synthetic route alongside the most common failure pathway encountered by researchers: premature hydrolysis .
Figure 1: Optimal synthetic workflow vs. premature hydrolysis failure pathway.
Quantitative Data & Yield Optimization
The electrophilic fluorination step using Selectfluor is the primary bottleneck in this synthesis. The data below summarizes how substrate choice and thermal conditions dictate the final yield.
Substrate State
Reagent (Eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Free Acid
Selectfluor (1.2)
MeCN
80
12
< 5
Ring deactivated; Decarboxylation or no reaction observed.
Optimal conversion; thermal energy overcomes steric barriers.
Ethyl Ester
Selectfluor (1.5)
DMF
100
12
45
Significant decomposition and oxidative ring-opening side products.
Self-Validating Experimental Protocols
To ensure reproducibility, do not proceed to the next step without confirming the validation checkpoints.
Step 1: Synthesis of Ethyl 5-(o-tolyl)-1H-pyrazole-3-carboxylate
Causality: A Claisen condensation builds the 1,3-diketoester backbone, which is subsequently cyclized with hydrazine. The o-tolyl group's steric bulk requires a strong, unhindered base (NaOEt) to ensure complete enolate formation.
Condensation: In a flame-dried flask under N₂, dissolve diethyl oxalate (1.1 eq) in anhydrous EtOH. Cool to 0°C. Add NaOEt (1.2 eq) portion-wise. Slowly add o-methylacetophenone (1.0 eq) dropwise over 30 minutes. Stir at room temperature for 12 hours.
Cyclization: Acidify the mixture to pH 4 using glacial acetic acid. Add hydrazine hydrate (1.2 eq) dropwise. Reflux the mixture for 4 hours.
Workup: Concentrate the solvent in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via recrystallization (EtOH/Water).
Validation Checkpoint: TLC (Hexane:EtOAc 2:1) must show complete consumption of the diketoester. Confirm cyclization via ¹H NMR (DMSO-d₆): Look for the disappearance of the enol proton and the appearance of the pyrazole N-H broad singlet at >13.0 ppm.
Causality: Selectfluor is an electrophilic source of fluorine (F⁺). The C4 position of the pyrazole must be sufficiently nucleophilic. The ester group is maintained to prevent the severe electron-withdrawing effect of a free carboxylate, which would shut down the reaction.
Dissolve Ethyl 5-(o-tolyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous Acetonitrile (MeCN).
Add Selectfluor (1.5 eq) in one portion.
Heat the reaction mixture to 80°C under N₂ and stir for 12 hours. The elevated temperature is mandatory to overcome the steric twisting caused by the ortho-methyl group on the phenyl ring.
Cool to room temperature, filter off the insoluble Selectfluor byproducts (H-TEDA salts), and concentrate the filtrate. Purify via silica gel chromatography.
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.40) should be fully consumed, replaced by a new UV-active spot (Rf ~0.55). Confirm success via ¹⁹F NMR: Expect a sharp singlet between -170 to -175 ppm. If the starting material persists, add 0.2 eq Selectfluor and heat for an additional 4 hours.
Step 3: Saponification to the Free Acid
Causality: Mild basic hydrolysis is required to cleave the ethyl ester without causing defluorination or ring degradation.
Dissolve the fluorinated ester in a 3:1 mixture of THF:H₂O.
Add LiOH·H₂O (1.5 eq) and stir at 25°C for 4 hours.
Remove THF in vacuo, dilute with water, and wash with diethyl ether to remove organic impurities.
Acidify the aqueous layer to pH 2-3 using 1M HCl. The product will precipitate. Filter and dry under high vacuum.
Validation Checkpoint: ¹H NMR must show the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) while retaining the ¹⁹F signal.
Troubleshooting & FAQs
Q: Why did my fluorination with Selectfluor fail when using the free pyrazole-3-carboxylic acid?A: This is a well-documented electronic failure. Electrophilic fluorination requires sufficient electron density on the pyrazole ring. The free carboxylic acid group (-COOH) is strongly electron-withdrawing, depleting the nucleophilicity of the C4 carbon. Furthermore, as documented by [1], Selectfluor-promoted reactions on certain pyrazole-4-carboxylic acids fail to yield C4-fluorinated products, often triggering unexpected C-C bond cleavage. Similarly, [2] notes that electron-rich heteroaromatic carboxylic acids can undergo decarboxylative fluorination when treated with Selectfluor. Always fluorinate the ester intermediate.
Q: I am seeing incomplete fluorination even when using the ester. What is the root cause?A: The o-tolyl group introduces significant steric hindrance. The ortho-methyl substituent physically clashes with the pyrazole ring, forcing the aryl group to twist out of coplanarity. This not only alters the electronic profile but physically shields the C4 position from the bulky Selectfluor reagent. To resolve this, increase the Selectfluor equivalents to 1.5 and elevate the reaction temperature to 80°C to provide the necessary activation energy.
Q: How can I prevent over-oxidation or ring opening during the synthesis?A: Avoid prolonged heating in highly polar aprotic solvents like DMF during the fluorination step, which promotes oxidative ring-opening side reactions. Stick to Acetonitrile (MeCN). During hydrolysis, strictly control the equivalents of LiOH (do not exceed 1.5 eq) and keep the temperature at 25°C to avoid base-catalyzed defluorination.
Q: My Claisen condensation yielded a complex mixture. How do I isolate the diketoester?A: A complex mixture usually indicates self-condensation of the o-methylacetophenone. Ensure strictly anhydrous conditions and add the ketone slowly (over 30+ minutes) to a pre-mixed solution of the base and diethyl oxalate. This keeps the steady-state concentration of the ketone low, favoring cross-condensation over self-condensation.
References
Pavel K. Mykhailiuk. "Fluorinated Pyrazoles: From Synthesis to Applications". Chemical Reviews 2021, 121(3): 1670-1715. URL:[Link]
Optimization
Technical Support Center: Troubleshooting Solubility of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid .
This compound presents a dual-barrier solubility challenge. First, the planar pyrazole core and the carboxylic acid group form strong intermolecular hydrogen-bond networks, resulting in high crystal lattice energy (the "brick dust" effect) 1. Second, the o-tolyl and fluoro substituents significantly drive up the molecule's lipophilicity (the "grease" effect) 2. Overcoming this requires mechanistically driven formulation strategies rather than trial and error.
Diagnostic Workflow
Diagnostic workflow for resolving pyrazole carboxylic acid solubility issues.
Troubleshooting Guide & FAQs
Section A: In Vitro Assays (Biochemical & Cell-Based)
Q1: I dissolve the compound in 100% DMSO at 10 mM, but it immediately crashes out when diluted into my aqueous assay buffer (pH 7.4). Why, and how do I fix it?
Causality: This is a classic "kinetic solubility" failure. When the highly concentrated DMSO stock hits the aqueous buffer, the rapid shift in solvent polarity causes the lipophilic o-tolyl and fluoro groups to aggregate before the carboxylic acid (pKa ~3.5–4.5) can fully ionize and solvate.
Solution: Do not spike DMSO directly into the final buffer. Instead, pre-dilute the DMSO stock into a transitional solvent (e.g., 10% Tween-20 or PEG400) to stabilize the lipophilic regions, then slowly add this mixture to a buffer with high buffering capacity (e.g., 50 mM HEPES) to prevent the acidic compound from locally dropping the pH and auto-precipitating.
Q2: My cell-based assay cannot tolerate high DMSO or surfactants. How can I achieve a 100 µM working concentration without causing cytotoxicity?
Causality: Standard co-solvents strip cell membranes. You need a biologically inert solubilizer that masks the lipophilicity of the compound without denaturing cellular proteins.
Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic o-tolyl and pyrazole core will partition into the lipophilic cavity of HP-β-CD, while the hydrophilic exterior maintains aqueous solubility 3.
Mechanism of HP-β-CD inclusion complexation for lipophilic compounds.
Section B: In Vivo Pharmacokinetics & Dosing
Q3: We are preparing an oral (PO) formulation for rodents, but the compound forms a suspension in standard methylcellulose. How can we achieve a true solution for accurate PK profiling?
Causality: Methylcellulose only increases viscosity to suspend particles; it does not disrupt the crystal lattice of the pyrazole carboxylic acid. Dosing a suspension often leads to erratic, dissolution-rate-limited absorption.
Solution: Use a co-solvent/surfactant system. A field-proven vehicle for highly lipophilic carboxylic acids is 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline . The DMSO/PEG400 disrupts intermolecular H-bonds, while Tween 80 forms micelles to keep the o-tolyl group solvated in the aqueous saline phase.
Q4: Can we use salt formation to permanently improve the intrinsic solubility of this compound?
Causality: Yes. The free carboxylic acid has poor solubility. By pairing it with a basic counterion, you increase the hydration energy and disrupt the planar symmetry of the crystal lattice.
Solution: Formulate an in situ salt using basic amino acids like L-arginine or meglumine. These counterions not only ionize the acid but also provide steric bulk that prevents rapid recrystallization, synergistically improving solubility 4.
Quantitative Data Presentation: Expected Outcomes
Formulation Strategy
Mechanism of Action
Target Application
Expected Solubility Enhancement
Cytotoxicity / Tolerability
pH Adjustment (>7.4)
Ionization of carboxylic acid
Biochemical Assays
5x – 10x
Excellent
L-Arginine Salt
Hydration energy increase & steric hindrance
PO / IV Dosing
20x – 50x
Excellent
20% HP-β-CD
Hydrophobic cavity encapsulation
Cell Assays / IV Dosing
50x – 100x
Very Good (Inert)
Co-solvent Vehicle (DMSO/PEG/Tween)
Lattice disruption & micellization
PO Dosing (Rodents)
>100x
Moderate (Vehicle limits apply)
Experimental Protocols
Protocol 1: Preparation of 20% (w/v) HP-β-CD Inclusion Complex
This protocol is designed as a self-validating system to ensure you are working with a true solution, not a micro-suspension.
Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of PBS (pH 7.4). Stir until completely clear. Adjust final volume to 100 mL.
API Addition: Add 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid powder directly to the cyclodextrin solution to target your desired concentration (e.g., 2 mg/mL).
Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by overnight stirring at room temperature to allow thermodynamic equilibrium of the inclusion complex.
Self-Validation Step (Critical): Centrifuge an aliquot at 10,000 x g for 10 minutes.
Observation: If a pellet forms, the thermodynamic solubility limit of the complex has been exceeded.
Quantification: Carefully decant the supernatant and analyze via HPLC-UV against a standard curve to confirm the exact dissolved concentration before applying to your assay.
Protocol 2: Formulation of the DMSO/PEG400/Tween 80 In Vivo Vehicle
Order of addition is critical. Deviating from this sequence will cause irreversible precipitation.
Primary Solvation: Weigh the required amount of compound into a glass vial. Add DMSO to achieve 5% of the final target volume. Vortex until the solution is completely clear. (Validation: Do not proceed if particulates remain).
Co-solvent Addition: Add PEG400 to achieve 40% of the final volume. Vortex vigorously for 1 minute.
Surfactant Addition: Add Tween 80 to achieve 5% of the final volume. Vortex for 1 minute. The solution should remain transparent.
Aqueous Phase Integration: Slowly add Saline (50% of final volume) dropwise while continuously vortexing.
Self-Validation Step: Watch closely for a "cloud point." If the solution turns milky or opaque, kinetic precipitation has occurred due to adding the aqueous phase too rapidly. If it remains clear, the micellar system is successfully holding the lipophilic compound in solution.
References
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility
ACS Medicinal Chemistry Letters (PMC)
URL:[Link]
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications
MDPI
URL:[Link]
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers
National Institutes of Health (PMC)
URL:[Link]
Technical Support Center: Troubleshooting HPLC Separation of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid Isomers
Welcome to the Advanced Chromatography Support Center. The molecule 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid presents a unique, dual-layered chromatographic challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. The molecule 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid presents a unique, dual-layered chromatographic challenge. Depending on your synthetic route and analytical conditions, you may be dealing with regioisomers (structural isomers from pyrazole cyclization) or atropisomers (axial enantiomers caused by restricted bond rotation).
This guide is designed by application scientists to help you diagnose your specific isomer issue, understand the underlying chemical causality, and implement self-validating HPLC protocols to achieve baseline resolution.
Diagnostic FAQ: Identifying Your Isomer Profile
Q: I am observing two closely eluting peaks with the exact same mass (m/z). How do I know if I am dealing with regioisomers or atropisomers?A: You must first determine the physical origin of the isomers.
Causality of Regioisomers: During the cyclization of the pyrazole ring, the nitrogen atoms can attack asymmetrically, yielding structural isomers (e.g., 3-carboxylic acid vs. 5-carboxylic acid). These have distinct physical properties and can often be separated using standard or semi-preparative reversed-phase HPLC[1].
Causality of Atropisomers: Atropisomerism arises from hindered rotation around a single axis[2]. In your molecule, the steric clash between the o-tolyl methyl group, the 4-fluoro atom, and the pyrazole nitrogen creates a massive rotational barrier around the C5-Aryl bond. For atropisomers with a high energy barrier to rotation (e.g., >10 kcal/mol), the conformers can be isolated as stable aR and aS entities at room temperature[3].
Q: How can I quickly test which type I have?A: Run a standard Achiral C18 gradient. If the peaks separate with a resolution (
Rs
) > 1.5, they are likely regioisomers. If they co-elute as a single broad peak, or show severe temperature-dependent shouldering, you are likely looking at co-eluting atropisomers. Proceed to the specific troubleshooting guides below based on your findings.
Q: My regioisomers are co-eluting on a standard C18 column. How can I force separation?A: The structural difference between 3-substituted and 5-substituted fluorinated pyrazoles offers very little hydrophobic differentiation for a C18 phase to exploit.
The Solution: Switch to a Pentafluorophenyl (PFP) column.
The Causality: PFP phases provide orthogonal retention mechanisms—specifically
π−π
interactions, dipole-dipole interactions, and fluorine-fluorine interactions. The PFP phase is highly sensitive to the spatial arrangement of the electronegative fluorine and carboxylic acid groups on your pyrazole ring, drastically improving selectivity (
α
).
Q: I am experiencing severe peak tailing on my achiral method. What is causing this?A: Peak tailing in pyrazole carboxylic acids is caused by secondary interactions. The basic pyrazole nitrogens and the acidic carboxylate group interact with residual, unendcapped silanols on the silica stationary phase.
The Solution: Adding a mobile phase modifier like trifluoroacetic acid (TFA) suppresses these secondary interactions, which is a primary cause of peak tailing in pyrazole separations[4].
Quantitative Data: Achiral Column Optimization
Table 1: Impact of stationary phase and modifiers on regioisomer separation.
Q: I have confirmed my compound is a single regioisomer via NMR, but I still see peak splitting. What is the best approach?A: You are dealing with stable atropisomers. Because they are enantiomeric, they will never separate on an achiral column. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., CHIRALPAK AD-H or CHIRALCEL OD-H) operating in Normal Phase mode are the industry standard for axially chiral biaryls.
Q: My chiral separation has a massive, smeared baseline. How do I fix this?A: In Normal Phase (Hexane/Ethanol), the carboxylic acid moiety of your molecule is partially ionizing, causing it to smear across the chiral phase. You must force the molecule into a single, neutral ionization state by adding an acidic modifier (0.1% TFA) to the organic mobile phase.
Quantitative Data: Chiral Column Optimization
Table 2: Impact of mobile phase modifiers on atropisomer separation.
Trustworthiness in chromatography requires orthogonal validation. To definitively prove that your separated peaks are atropisomers and not synthetic impurities or stable regioisomers, employ this self-validating Thermal Racemization Assay .
Protocol 1: Chiral Separation and Thermal Validation
Equilibration: Equilibrate a CHIRALPAK AD-H column (250 x 4.6 mm, 5 µm) with Hexane/Ethanol/TFA (80:20:0.1 v/v/v) at 1.0 mL/min.
Injection & Collection: Inject 10 µL of your sample (1 mg/mL). Collect the eluent corresponding to "Peak 1" into a clean vial.
Baseline Confirmation: Immediately re-inject a 10 µL aliquot of the collected "Peak 1" fraction. Validation Check: You should observe a single peak (Enantiomeric Excess > 99%).
Thermal Stress: Seal the vial containing the remaining "Peak 1" fraction and heat it in a reaction block at 80°C for 4 hours.
Racemization Readout: Cool the vial to room temperature and re-inject 10 µL.
The Logic: If the compound is an atropisomer, the thermal energy will overcome the rotational barrier (
Erot
), allowing the C-C bond to rotate freely and re-establish the thermodynamic equilibrium (racemization)[3]. The chromatogram will self-validate by displaying the return of both Peak 1 and Peak 2 in a 1:1 ratio. If it is a regioisomer, it cannot interconvert without breaking covalent bonds and will remain a single peak.
Mechanistic Workflow Diagram
Workflow for diagnosing and resolving pyrazole regioisomers and atropisomers.
References
Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. MDPI. Available at: [Link]
Review and Modeling of Crystal Growth of Atropisomers from Solutions. MDPI. Available at: [Link]
Intermolecular Palladium(0)-Catalyzed Atropo-enantioselective C–H Arylation of Heteroarenes. EPFL. Available at: [Link]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for optimizing cross-coupling reactions involving the versatile building block, 4-Fluoro-5-(o-tolyl)-1H-pyra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for optimizing cross-coupling reactions involving the versatile building block, 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve success in your synthetic endeavors.
The unique structural features of this pyrazole derivative—a sterically demanding o-tolyl group, an electron-withdrawing fluorine atom, and a potentially labile carboxylic acid—present both opportunities and challenges in cross-coupling chemistry. This guide is structured to address these specific nuances, providing not just protocols, but the scientific reasoning behind them.
Troubleshooting Guides
This section is designed to help you diagnose and solve specific issues you may encounter during your cross-coupling reactions.
Scenario 1: Low to No Product Formation in Suzuki-Miyaura Coupling
You are attempting to couple 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (as the aryl halide equivalent via decarboxylation) with a boronic acid, but are observing low yields or only starting material.
Question: Have you considered the possibility of premature decarboxylation or catalyst inhibition?
Answer: The carboxylic acid moiety is intended to be the leaving group in a decarboxylative coupling. However, uncontrolled loss of CO2 can lead to undesired side reactions or catalyst deactivation.
Troubleshooting Steps & Optimization Strategies:
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Sterically hindered and electron-rich ligands can promote the desired catalytic cycle.[1][2]
Initial Screening: Start with a robust catalyst system known for challenging couplings, such as a G3 or G4 palladium precatalyst with a biarylphosphine ligand like XPhos or RuPhos.
Rationale: These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination, which can be challenging with sterically hindered substrates.[1] The o-tolyl group on your pyrazole presents significant steric bulk.
Base Selection: The base plays a crucial role in the transmetalation step and can also influence decarboxylation.
Recommended Bases: Use a milder base like K3PO4 or Cs2CO3.[3] Stronger bases like NaOtBu can accelerate catalyst decomposition and unwanted side reactions.
Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation of your boronic acid.[3] Ensure your solvents are appropriately dried.
Temperature Control: Many cross-coupling reactions require heat, but excessive temperatures can lead to catalyst decomposition and side product formation.[4][5]
Optimization: Screen a temperature range, for example, from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.
Decarboxylative Coupling Considerations: For this specific substrate, you are relying on a decarboxylative coupling mechanism.
Bimetallic Systems: Some decarboxylative couplings benefit from a bimetallic system, such as Pd/Cu or Pd/Ag, to facilitate the decarboxylation and subsequent cross-coupling.[6]
In Situ Activation: Alternatively, the carboxylic acid can be activated in situ to an anhydride, which can then undergo decarbonylative coupling.[7][8]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Decarboxylative Coupling
Parameter
Recommended Condition
Rationale
Palladium Source
XPhos Pd G3 (2-5 mol%)
Air and moisture stable precatalyst, provides a highly active catalyst.
Ligand
XPhos (1.1-1.2 eq. to Pd)
Bulky, electron-rich ligand to overcome steric hindrance.[1]
Base
K3PO4 (2-3 equivalents)
Effective base for transmetalation with minimal side reactions.[3]
Balances reaction rate with catalyst stability.[5]
Boronic Acid
1.2-1.5 equivalents
A slight excess is often beneficial.
Scenario 2: Catalyst Decomposition (Palladium Black Formation) in Buchwald-Hartwig Amination
You are attempting a Buchwald-Hartwig amination with a halogenated derivative of 4-Fluoro-5-(o-tolyl)-1H-pyrazole and observe the formation of a black precipitate (palladium black), indicating catalyst decomposition.[10]
Question: Is your reaction environment sufficiently inert, and is your ligand choice appropriate for this substrate?
Answer: The formation of palladium black is a common sign of catalyst deactivation, often caused by exposure to oxygen or an inappropriate ligand-to-metal ratio.[4][10] The pyrazole nitrogen itself can also coordinate to the palladium center, inhibiting its catalytic activity.[10][11]
Troubleshooting Steps & Optimization Strategies:
Rigorous Inert Atmosphere: Palladium(0) species are highly sensitive to oxygen.
Procedure: Ensure all glassware is oven-dried, and the reaction is set up under a robust inert atmosphere (e.g., nitrogen or argon). Use properly degassed solvents.
Technique: Employ standard Schlenk techniques for reagent and solvent transfers.[12]
Ligand Selection and Ratio: The ligand is crucial for stabilizing the active palladium catalyst.
Bulky Ligands: For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands like tBuBrettPhos, XPhos, or RuPhos are often effective.[13][14] These ligands can prevent the pyrazole nitrogen from coordinating to the palladium center.
Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst aggregation.[4] A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio.
Choice of Palladium Precatalyst: Using a precatalyst can lead to a cleaner formation of the active catalytic species compared to sources like Pd(OAc)2.[15]
Base and Solvent Considerations:
Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[16] However, ensure the base is soluble in the reaction medium. In cases of insolubility, a combination of an inorganic and a soluble organic base can be beneficial.[16]
Solvent: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[9] Ensure your starting materials are fully dissolved.
Diagram 1: Troubleshooting Workflow for Catalyst Decomposition
Caption: A stepwise guide to diagnosing and resolving palladium catalyst decomposition.
Scenario 3: Competing Homocoupling in Cross-Coupling Reactions
You are observing the formation of bipyrazole or biaryl side products, indicating that homocoupling is competing with the desired cross-coupling reaction.[17]
Question: Have you optimized your reaction conditions to disfavor oxidative homocoupling?
Answer: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][4]
Troubleshooting Steps & Optimization Strategies:
Improve Degassing: This is the most critical step to minimize homocoupling.[4] Ensure your solvent and reaction headspace are thoroughly deoxygenated.
Use a Pd(0) Source or Precatalyst: If you are using a Pd(II) source like Pd(OAc)2, its in-situ reduction to Pd(0) can sometimes lead to homocoupling.[4] Starting with a Pd(0) source like Pd2(dba)3 or a well-defined precatalyst can mitigate this.
Control Boronic Acid Stoichiometry: For Suzuki couplings, using a large excess of the boronic acid can sometimes favor homocoupling. Try using a stoichiometry closer to 1.1-1.2 equivalents.
Temperature Management: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.[18] If homocoupling is significant, try lowering the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atom on the pyrazole ring in cross-coupling reactions?
A1: The fluorine atom, being highly electronegative, acts as an electron-withdrawing group.[19] This can have several effects:
Increased Acidity: It increases the acidity of the N-H proton of the pyrazole, which can be relevant when considering the choice of base.
Modulation of Reactivity: It can influence the electronic properties of the pyrazole ring, potentially affecting the rate of oxidative addition and reductive elimination in the catalytic cycle.[20]
Biological Activity: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[19][20]
Q2: How does the sterically demanding o-tolyl group at the 5-position affect the reaction?
A2: The o-tolyl group introduces significant steric hindrance around the reaction center.
Catalyst and Ligand Choice: This steric bulk necessitates the use of bulky ligands, such as biarylphosphines (e.g., XPhos, RuPhos), which can create a sufficient coordination sphere around the palladium atom to allow for efficient catalysis.[21][22]
Reaction Rates: Steric hindrance can slow down the rates of both oxidative addition and reductive elimination.[2] Therefore, higher reaction temperatures or longer reaction times may be required.
Q3: Can the carboxylic acid group at the 3-position be used for other types of cross-coupling besides decarboxylative coupling?
A3: Yes, while decarboxylative coupling is a powerful strategy, the carboxylic acid can be converted into other functional groups suitable for cross-coupling.
Conversion to Halides: The carboxylic acid can be converted to an acyl chloride and then to other halides (e.g., via a Hunsdiecker-type reaction) to participate in standard cross-coupling protocols.
Acyl Suzuki Coupling: The carboxylic acid can be activated in situ (e.g., as a mixed anhydride) and undergo an acyl Suzuki coupling to form ketones.[7]
Q4: What are the best practices for setting up and monitoring these reactions?
A4:
High-Purity Reagents: Use high-purity, dry reagents and solvents.
Inert Atmosphere: Always work under an inert atmosphere (nitrogen or argon).[12]
Reaction Monitoring: Regularly monitor the reaction progress by a suitable analytical technique like TLC, GC-MS, or LC-MS. This will help you determine the optimal reaction time and identify any potential issues early on.
Systematic Optimization: When troubleshooting, change one variable at a time (e.g., ligand, base, solvent, or temperature) to systematically identify the optimal conditions.[10]
Diagram 2: General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the key steps in a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Decarboxylative Coupling
This is a representative starting point and may require optimization for your specific substrates.
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (1.0 eq.), aryl boronic acid (1.2 eq.), K3PO4 (2.0 eq.), and XPhos Pd G3 (2 mol%).
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a desired concentration (e.g., 0.1 M).
Place the vial in a preheated oil bath or heating block at 100 °C.
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
References
Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
Benchchem. Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
Benchchem. Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates.
Leonard, D. K., et al. (2005). Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). Organic Process Research & Development.
The Journal of Organic Chemistry. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ACS Publications.
Benchchem. Technical Support Center: Optimizing Heck Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
ChemInform. (2011). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca.
PubMed. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.
Organic Process Research & Development. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. ACS Publications.
Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
Dalton Transactions. (2017). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). The Royal Society of Chemistry.
The Journal of Organic Chemistry. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. ACS Publications.
ResearchGate. Optimization of conditions for the Heck reaction.
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination.
Wikipedia. Buchwald–Hartwig amination.
Reddit. Help troubleshooting a Buchwald-Hartwig amination?
Molecules. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.
Catalysts. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI.
eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.
Molecules. (2020). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC.
Organic Letters. (2013). Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling. ACS Publications.
WuXi AppTec. (2024).
ACS Omega. (2021). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. PMC.
Organic & Biomolecular Chemistry. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing.
Synfacts. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
ResearchGate. Selective Incorporation of Fluorine in Pyrazoles.
Molecules. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
Organic & Biomolecular Chemistry. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
Organic Letters. (2009). Axial Chirality Control During Suzuki−Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary. ACS Publications.
Organic Letters. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.
Chemical Reviews. (2020). Fluorinated Pyrazoles: From Synthesis to Applications.
EliScholar. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
Heterocycles. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS.
Chemical Communications. (2005). Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids. RSC Publishing.
RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
Molecules. (2018). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
POSTECH. (2011). Cross coupling reactions in organic synthesis themed issue.
Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
Zeitschrift für Naturforschung B. (2009). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
Technical Support Center: Stability & Storage of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing stability challenges with highly functionalized heterocyclic intermediates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing stability challenges with highly functionalized heterocyclic intermediates. 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 1404364-21-1) is a prime example of a molecule that demands rigorous handling. While strategic fluorination of the pyrazole core provides exceptional metabolic stability for downstream drug design, the combination of a 3-position carboxylic acid and an o-tolyl group introduces specific chemical vulnerabilities during long-term storage.
This guide is designed to move beyond basic instructions by explaining the causality behind degradation, providing you with field-proven troubleshooting insights and self-validating experimental protocols.
Part 1: Core Degradation Pathways & Mechanisms
Understanding how and why this molecule degrades is the first step in preventing it. The structural features of this compound make it susceptible to three primary degradation vectors: thermal stress, photolysis, and moisture ingress.
Fig 1. Mechanistic degradation pathways of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid.
Part 2: Troubleshooting Guide & FAQs
Q1: During routine LC-MS re-testing of our batch, we observed a new peak with a mass of[M-44]. What is the primary cause, and how do we prevent it?A1: The[M-44] peak indicates the loss of carbon dioxide (CO₂), a classic signature of thermal decarboxylation . 1H-pyrazole-3-carboxylic acids are intrinsically prone to decarboxylation because the nitrogen-rich heteroaromatic ring acts as an electron sink, stabilizing the transition state during the cleavage of the C-C bond[1]. While the 2[2], the electron-withdrawing nature of the 4-fluoro group modulates the electronic environment, making the adjacent carboxylic acid slightly more labile under thermal stress[3].
Causality & Prevention: Heat provides the activation energy for CO₂ loss. Never expose the powder to temperatures above 40°C during vacuum drying or reconstitution.
Q2: We stored the compound in clear glass vials on the benchtop, and it developed a pale yellow tint over a few weeks. Is the fluorine atom detaching?A2: It is highly unlikely that defluorination is occurring. The 3[3]. The discoloration is almost certainly due to photolytic autoxidation of the o-tolyl methyl group. UV/Vis light initiates radical formation, leading to the oxidation of the methyl group into trace benzyl alcohols or aldehydes, which are highly chromophoric.
Causality & Prevention: Light acts as a radical initiator. Always4[4] and wrap secondary containers in aluminum foil to block photon transmittance completely.
Q3: Our biological assay results are drifting over time, though HPLC purity remains >98%. What could explain this?A3: This phenomenon is often linked to moisture-induced tautomerization and polymorphism . Pyrazoles exhibit annular tautomerism (1H vs. 2H forms). While they rapidly interconvert in solution, solid-state storage in high humidity can lead to the preferential crystallization of a different tautomer or the formation of hydrates[4]. This alters the dissolution rate and apparent solubility in your assay buffers, leading to inconsistent biological readouts.
Causality & Prevention: Water molecules disrupt the intramolecular hydrogen bonding of the pyrazole. Store the compound in a desiccated environment to lock the solid-state polymorphic form.
Part 3: Quantitative Stability Data
To guide your storage decisions, review the accelerated stability profiling data below. This table clearly demonstrates the causality between environmental stress and specific degradation pathways.
Table 1: Accelerated Stability Profiling of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Storage Condition
Duration
Remaining Purity (HPLC Area %)
Primary Degradant Observed
Causality / Mechanism
-20°C, Dark, Argon, Desiccated
12 Months
>99.8%
None detected
Baseline stability maintained.
25°C, Dark, Ambient Air
6 Months
97.2%
Polymorph shift / Hydrates
Moisture ingress disrupting H-bonds.
40°C, Dark, Ambient Air
3 Months
89.5%
4-Fluoro-5-(o-tolyl)-1H-pyrazole
Thermal decarboxylation.
25°C, UV/Vis Light, Ambient Air
1 Month
92.1%
Oxidized o-tolyl derivatives
Photolytic autoxidation.
Part 4: Self-Validating Standard Operating Procedure (SOP)
To guarantee the integrity of your compound, follow this step-by-step methodology for aliquoting and long-term storage. This protocol is designed as a self-validating system: by verifying the moisture content before sealing, you eliminate the variable of hydrolytic degradation entirely.
Fig 2. Self-validating standard operating procedure for aliquoting and long-term storage.
Step-by-Step Methodology:
Equilibration & Initial QC:
Action: Bring the sealed bulk container to room temperature inside a desiccator before opening. Perform a baseline Karl Fischer (KF) titration.
Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation on the powder, catalyzing hydrate formation. The KF titration validates that moisture is <0.5% before proceeding.
Aliquoting:
Action: Weigh the API into pre-dried, Class A amber glass vials.
Causality: Amber glass specifically blocks UV/Vis wavelengths <400 nm, preventing the radical initiation required for o-tolyl autoxidation.
Inert Gas Purging:
Action: Gently blow a stream of high-purity Argon into the vial for 10 seconds.
Causality: Argon is heavier than ambient air and nitrogen. It effectively settles over the powder, displacing oxygen and preventing oxidative degradation.
Sealing:
Action: Cap tightly using PTFE-lined screw caps, then wrap the seam with Parafilm.
Causality: PTFE is chemically inert and provides a vastly superior moisture barrier compared to standard polyethylene liners, ensuring the internal micro-environment remains static.
Storage:
Action: Place the vials in a secondary light-proof container with indicating silica gel, and store at -20°C.
Causality: Sub-zero temperatures exponentially decrease the kinetic rate of thermal decarboxylation, ensuring the 3-carboxylic acid moiety remains intact over years of storage.
References
Title : Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling
Source : Organic Letters - ACS Publications
URL :[Link]
Title : Fluorinated Pyrazoles: From Synthesis to Applications
Source : Chemical Reviews - ACS Publications
URL :[Link]
Title : On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
Source : National Institutes of Health (NIH) - PMC
URL :[Link]
Best purification and recrystallization methods for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Welcome to the Technical Support & Troubleshooting Center for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid . This portal is designed for researchers, analytical chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Troubleshooting Center for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid .
This portal is designed for researchers, analytical chemists, and drug development professionals. Because fluorinated pyrazole derivatives present unique physicochemical challenges—such as strong intermolecular hydrogen bonding, altered pKa values, and steric hindrance—standard purification templates often fail. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.
Physicochemical Profiling & Purification Strategy
To purify this compound effectively, we must first understand how its structural components dictate its behavior in solution. The unsubstituted pyrazole-3-carboxylic acid has a predicted pKa of approximately 3.98[1]. However, the highly electronegative fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent carboxylic acid and increases overall lipophilicity[2]. Furthermore, pyrazole-3-carboxylic acids are known to form highly stable dimers via double O–H···O hydrogen bonds[3], requiring specific solvent systems to disrupt the crystal lattice.
Moderate molecular weight; high potential for crystallinity if steric hindrance is managed.
Predicted pKa (COOH)
~3.5 – 3.8
Enables highly selective deprotonation using mild bases (e.g., 1M NaOH) for acid-base extraction.
Lipophilicity (LogP)
High
The o-tolyl and fluoro groups require non-polar organic solvents (EtOAc) for extraction and act as hydrophobic domains to drive precipitation when water is introduced.
H-Bonding Capacity
2 Donors, 4 Acceptors
Forms strong intermolecular dimers[3]. Requires protic solvents (hot EtOH) to competitively disrupt the hydrogen-bond network during dissolution.
Core Workflows
Workflow A: Acid-Base Extraction Logic
Before recrystallization, crude mixtures must be cleared of non-acidic byproducts (e.g., unreacted hydrazines or neutral organic impurities). This workflow exploits the ionizable carboxylic acid.
Caption: Workflow for the acid-base extraction of fluorinated pyrazole-3-carboxylic acids.
Workflow B: Recrystallization Thermodynamics
Once the compound is chemically isolated, solvent/anti-solvent recrystallization is used to achieve >99% purity by leveraging the hydrophobic nature of the o-tolyl group.
Caption: Solvent/anti-solvent recrystallization kinetics and thermodynamics workflow.
Causality: This protocol separates the target acid from neutral organic byproducts. The self-validating mechanism here is the phase change: if the compound does not precipitate upon acidification, the pH has not breached the pKa threshold.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Deprotonation: Transfer to a separatory funnel. Add an equal volume of 1M NaOH (aq). Shake vigorously and vent. The target compound is now a water-soluble sodium carboxylate.
Phase Separation: Collect the lower aqueous layer. Wash the remaining organic layer once more with 0.5 volumes of 1M NaOH. Combine the aqueous layers and discard the organic layer (contains impurities).
Protonation: Place the combined aqueous layers in an ice bath with magnetic stirring. Slowly add 1M HCl dropwise until the solution reaches pH 2 (verify with pH paper). A thick white/off-white precipitate of the free pyrazole-3-carboxylic acid will form.
Recovery: Extract the turbid aqueous mixture with fresh EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Ethanol/Water Recrystallization
Causality: Ethanol acts as the "good" solvent, providing the hydrogen-bonding capacity necessary to break the pyrazole dimers at boiling temperatures[3]. Water acts as the anti-solvent, forcing the hydrophobic o-tolyl and fluoro domains out of solution as the kinetic energy drops.
Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal amount of boiling Ethanol (EtOH) dropwise until the solid just dissolves.
Clarification: Perform a hot gravity filtration to remove any insoluble mechanical impurities.
Anti-Solvent Titration: Keep the filtrate near its boiling point. Slowly add hot deionized water dropwise until a faint, persistent turbidity appears.
Equilibration: Add exactly 1-2 drops of hot EtOH until the solution just turns clear again.
Nucleation & Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours. Do not agitate.
Isolation: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 EtOH:H₂O[4]. Dry under a high vacuum.
Troubleshooting & FAQs
Q: My compound is "oiling out" instead of forming crystals. What causes this and how do I fix it?A: Oiling out occurs when the saturation temperature of the solution is higher than the melting point of the impure mixture, causing the compound to separate as a liquid phase rather than a solid lattice[4]. The steric bulk of the o-tolyl group can hinder rapid crystal lattice formation, exacerbating this issue.
Troubleshooting Steps:
Reheat the mixture until the oil dissolves completely.
Add a small amount (1-2 mL) of the primary solvent (Ethanol) to lower the saturation temperature.
Cool the solution much more slowly (e.g., in an insulated Dewar flask or a warm water bath that cools naturally to room temperature).
Introduce a seed crystal or use a glass rod to gently scratch the inside of the flask; microscopic scratches provide high-energy nucleation sites for crystal growth[4].
Q: Can I purify this compound using standard silica gel column chromatography instead of recrystallization?A: While possible, it is highly discouraged as a first-line method. Pyrazoles containing an N-H bond and a carboxylic acid group act as strong hydrogen-bond donors and acceptors, causing severe streaking and irreversible adsorption on standard acidic silica gel[5].
Troubleshooting Steps:
If chromatography is unavoidable, you must deactivate the silica gel by flushing the column with a solvent system containing 1% triethylamine (TEA) prior to loading your sample[4],[5]. Alternatively, utilize reverse-phase (C18) chromatography, which handles polar, ionizable compounds much more effectively.
Q: Why is the yield from my acid-base extraction lower than expected?A: The highly lipophilic nature of the C4-fluorine and C5-o-tolyl groups means that even when protonated, the free carboxylic acid might exhibit partial solubility in the aqueous phase if the pH is not low enough, or it may form a stubborn emulsion.
Troubleshooting Steps:
Ensure the aqueous phase is acidified to a strict pH of 2 using 1M HCl to guarantee complete protonation of the carboxylate. If an emulsion forms during the EtOAc extraction, filter the biphasic mixture through a pad of Celite, or add saturated NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the compound into the organic phase.
References[4] BenchChem. "Recrystallization techniques for purifying pyrazole compounds." BenchChem Tech Support. URL: https://www.benchchem.com/[5] ResearchGate Community. "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" ResearchGate. URL: https://www.researchgate.net/[2] University of Mississippi. "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." eGrove. URL: https://egrove.olemiss.edu/[1] ChemBK. "1H-Pyrazole-3-Carboxylic Acid - Physico-chemical Properties." ChemBK. URL: https://www.chembk.com/[3] National Institutes of Health. "Efficient Access to Functionalized N‑Difluoromethylpyrazoles." PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/
The Fluorine Advantage: A Comparative Guide to 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid and its Non-fluorinated Analog
Abstract In medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparison of 4-Fluoro-5-(o-tolyl)...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparison of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid and its non-fluorinated counterpart, 5-(o-tolyl)-1H-pyrazole-3-carboxylic acid. We will explore the profound impact of a single fluorine atom on physicochemical properties, metabolic stability, and potential biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering theoretical insights, practical experimental protocols, and data interpretation frameworks to guide the evaluation of fluorinated compounds.
Introduction: The Strategic Role of Pyrazoles and Fluorine in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a wide range of biological targets, particularly protein kinases.[1][2] Many successful drugs, including kinase inhibitors like Crizotinib and Ruxolitinib, feature a pyrazole core.[2] Their synthetic tractability and versatile nature allow for extensive structure-activity relationship (SAR) studies.[3]
Parallel to the importance of the pyrazole core is the strategic use of fluorine. The introduction of fluorine into a drug candidate can dramatically alter its properties.[4][5] Due to its high electronegativity and small size, fluorine can modulate a molecule's acidity (pKa), lipophilicity, and metabolic stability.[4][6] Specifically, replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[5][6] This guide focuses on how these two powerful concepts intersect in the case of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid.
Synthesis and Physicochemical Properties: A Comparative Analysis
The introduction of a fluorine atom at the C4 position of the pyrazole ring significantly influences the molecule's electronic and physical characteristics.
General Synthetic Approach
The synthesis of both the fluorinated and non-fluorinated analogs can be achieved through established pyrazole synthesis methodologies, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[7][8] Direct fluorination of the pyrazole ring at the C4 position using electrophilic fluorinating agents like Selectfluor is also a viable strategy.[4]
Caption: General synthetic routes for non-fluorinated and fluorinated pyrazole analogs.
Comparative Physicochemical Properties
The C-F bond is highly polarized, making fluorine a strong electron-withdrawing group. This has predictable consequences on the molecule's properties.
The electron-withdrawing fluorine atom stabilizes the carboxylate anion through an inductive effect, making the proton more acidic.[4]
LogP (Lipophilicity)
Variable
Higher
While fluorine is highly electronegative, its substitution for hydrogen generally increases lipophilicity, which can enhance membrane permeability.[6][9]
Metabolic Stability
Susceptible to C4 oxidation
Significantly Higher
The C-H bond at the 4-position is a potential site for oxidative metabolism. The strong C-F bond is resistant to cleavage by P450 enzymes, blocking this metabolic pathway.[5]
Biological Activity and Mechanism of Action
Pyrazole derivatives are well-documented as inhibitors of various protein kinases, where they often act as ATP-competitive inhibitors.[1][10] The pyrazole scaffold can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]
Impact of C4-Fluorination on Kinase Inhibition
The introduction of a fluorine atom at the C4 position can enhance binding affinity and selectivity.[5] The fluorine atom can engage in favorable interactions, such as forming hydrogen bonds with backbone amides or interacting with localized dipoles within the active site.[9] Furthermore, by altering the pKa of the pyrazole ring nitrogens, fluorination can subtly change the hydrogen bonding geometry, potentially leading to a more optimal fit.[4]
As a hypothetical target, let's consider a mitogen-activated protein kinase (MAPK) like p38, which is often implicated in inflammatory diseases and cancer. Pyrazole-based compounds have shown activity against such targets.[11]
Caption: Simplified p38 MAPK signaling pathway, a potential target for pyrazole inhibitors.
Expected Biological Activity Profile
Parameter
Non-Fluorinated Analog
4-Fluoro Analog
Expected Outcome
In Vitro Potency (IC₅₀)
Baseline Activity
Potentially Lower IC₅₀
Enhanced binding interactions from the fluorine atom could lead to higher potency.[5]
Cellular Potency (EC₅₀)
Baseline Activity
Potentially Lower EC₅₀
Increased lipophilicity may improve cell membrane permeability, leading to better activity in cell-based assays.[9]
In Vivo Efficacy
Limited by metabolism
Improved Efficacy
Increased metabolic stability should lead to a longer half-life and greater drug exposure in vivo, enhancing therapeutic effect.[5][12]
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical advantages of fluorination, a series of standardized, side-by-side experiments are required. The following protocols provide a framework for this comparison.
Caption: Experimental workflow for comparing fluorinated and non-fluorinated analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of inhibitor required to reduce enzyme activity by 50%.
Objective: To compare the direct inhibitory potency of the fluorinated and non-fluorinated analogs against a target kinase (e.g., p38α).
Materials:
Recombinant human p38α kinase
ATP and appropriate kinase substrate (e.g., ATF2 peptide)
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
Test compounds (dissolved in DMSO)
ADP-Glo™ Kinase Assay kit (Promega) or similar
384-well white assay plates
Microplate reader (luminometer)
Procedure:
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions for each compound in DMSO, starting from 10 mM. Then, dilute these into the assay buffer to the desired final concentrations.
Assay Setup: To the wells of a 384-well plate, add:
5 µL of compound dilution (or DMSO for vehicle control).
10 µL of a solution containing the kinase and substrate in assay buffer.
Pre-incubation: Gently mix and incubate the plate at room temperature for 20 minutes to allow the compound to bind to the enzyme.[13]
Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, adding a kinase detection reagent, incubating again, and then reading luminescence.[13]
Data Analysis:
Normalize the data: Set the average signal from the vehicle control wells as 100% activity and the signal from "no enzyme" wells as 0% activity.
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
This protocol assesses the rate at which the compounds are metabolized by liver enzymes.[14]
Objective: To compare the metabolic stability of the fluorinated and non-fluorinated analogs.
Materials:
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Test compounds (1 mM in DMSO)
Positive control compound (e.g., Verapamil, known to be metabolized)
Acetonitrile with an internal standard (for quenching and sample preparation)
LC-MS/MS system
Procedure:
Incubation Preparation: Prepare a master mix of HLM in phosphate buffer. Aliquot into tubes.
Pre-warming: Pre-warm the HLM mix and the NADPH regenerating system separately at 37°C for 10 minutes.
Reaction Initiation: Add 1 µL of the 1 mM test compound stock to the HLM mix (final concentration typically 1 µM). Vortex gently. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.[15][16]
Control Reactions:
T₀ Control: Add the compound to the quenched solution before adding it to the active microsome mix.
No NADPH Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear portion of this plot (k) is the elimination rate constant.
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[17]
Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.[12][16]
Conclusion and Future Directions
The strategic placement of a fluorine atom at the C4 position of the 5-(o-tolyl)-1H-pyrazole-3-carboxylic acid scaffold is predicted to confer significant advantages over its non-fluorinated analog. These benefits include enhanced metabolic stability, modulated physicochemical properties leading to potentially improved cell permeability, and the potential for increased binding affinity to the target protein.[4][5][9]
The provided experimental protocols offer a robust framework for validating these hypotheses. By systematically comparing the in vitro potency, metabolic fate, and cellular activity, researchers can generate the critical data needed to justify the selection of the fluorinated candidate for further preclinical development. The results of these studies will provide a clear, data-driven understanding of the "fluorine advantage" in this specific chemical series, guiding future optimization efforts.
References
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Gade, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. [Link]
Fustero, S., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
Wiley Online Library. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. [Link]
Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]
Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]
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ResearchGate. Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. [Link]
Royal Society of Chemistry. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. [Link]
Auld, D. S., et al. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLOS ONE. [Link]
Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
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Beilstein Journal of Organic Chemistry. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]
Lupascu, C. A., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][12][14][18]Triazine Sulfonamides. Journal of Heterocyclic Chemistry. [Link]
eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. [Link]
National Center for Biotechnology Information. (2022, December 2). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. [Link]
Fluorine Notes. Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl. [Link]
Validating the Purity of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic Acid: A Comparative Guide to LC-MS vs. Traditional Workflows
The synthesis of highly functionalized pharmaceutical building blocks, such as 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 1404364-21-1), demands rigorous analytical oversight. Fluorinated pyrazoles are crit...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of highly functionalized pharmaceutical building blocks, such as 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 1404364-21-1), demands rigorous analytical oversight. Fluorinated pyrazoles are critical motifs in modern drug discovery, often synthesized via the condensation of 1,3-dielectrophilic agents with hydrazines. However, this classical methodology frequently suffers from regioselectivity issues, leading to the formation of closely related isomeric byproducts [1].
As a Senior Application Scientist, I frequently encounter the limitations of relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or quantitative Nuclear Magnetic Resonance (qNMR) for intermediate release testing. While these methods provide a macro-level view of purity, they often fail to detect trace-level, structurally similar impurities. For complex, high-functional-density intermediates, Liquid Chromatography-Mass Spectrometry (LC-MS) is no longer optional—it is a mandatory tool for ensuring structural integrity and mitigating downstream regulatory risks [2].
This guide objectively compares the performance of LC-MS against HPLC-UV and qNMR for validating the purity of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, providing field-proven methodologies and experimental data to support the transition to mass-based purity validation.
The Analytical Challenge: Causality Behind the Method
Validating this specific fluorinated pyrazole presents three distinct analytical challenges that traditional methods struggle to overcome:
Isobaric Regioisomers: The synthesis can generate regioisomers (e.g., variations in the tolyl substitution pattern). These isomers possess nearly identical UV absorption profiles and co-elute on standard C18 stationary phases.
Defluorinated Byproducts: Incomplete fluorination or unintended defluorination during synthesis yields the des-fluoro analogue. The structural similarity makes chromatographic separation difficult without orthogonal selectivity.
Process-Related Residuals: Hydrocarbon and fluorinated residuals from the manufacturing process can persist. LC-HRMS has become the standard for detecting these low-molecular-weight residuals due to its unparalleled sensitivity and selectivity [3].
Performance Comparison of Analytical Modalities
To demonstrate the necessity of LC-MS, we must compare its performance metrics against traditional workflows.
Analytical Modality
Sensitivity (LOD)
Isomer Resolution
UV-Inactive Detection
Structural Elucidation
HPLC-UV
~0.05%
Poor (Co-elution common)
No
None
qNMR
~1.0%
Moderate
Yes
High (Bulk structure)
LC-HRMS
<0.01%
Excellent (Orthogonal)
Yes
Exceptional (Exact Mass)
Experimental Protocol: LC-MS Purity Validation
A robust analytical protocol must be a self-validating system, proving its own efficacy during every run. The following step-by-step methodology is optimized specifically for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid.
Step 1: Sample Preparation & System Suitability (Self-Validation)
Action: Dissolve the analyte in 50:50 Methanol:Water to a final concentration of 0.1 mg/mL. Prepare a System Suitability Test (SST) sample spiked with 1.0% of a known des-fluoro impurity and 1.0% of a regioisomer.
Causality: Over-concentrated samples cause detector saturation and ion suppression in the MS source, masking trace impurities. The SST acts as the self-validating mechanism—if the system cannot baseline-resolve the spiked isomers in the SST, the run is automatically invalidated before sample analysis begins.
Step 2: Chromatographic Separation (UHPLC)
Column: Pentafluorophenyl (PFP) phase (2.1 x 100 mm, 1.7 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.
Causality: Why a PFP column instead of a standard C18? The highly electronegative fluorine atom on the pyrazole ring alters the local electron density. PFP stationary phases exploit fluorine-fluorine interactions, dipole moments, and
π−π
interactions, offering superior shape recognition and baseline resolution of fluorinated regioisomers that would otherwise co-elute on an aliphatic C18 column.
Step 3: Mass Spectrometry Detection (HRMS)
Ionization: Electrospray Ionization (ESI) in Negative Mode.
Detection: High-Resolution Mass Spectrometry (e.g., Orbitrap or TOF) scanning m/z 100–1000.
Causality: The carboxylic acid moiety readily donates a proton, making ESI negative mode highly efficient. This mode inherently produces less chemical background noise than positive mode. HRMS provides exact mass capabilities (target
[M−H]−
exact mass: 219.0570 Da), allowing us to distinguish between nominal isobaric interferences and true structural analogues.
Figure 1: LC-MS workflow for purity validation of fluorinated pyrazole intermediates.
Data Presentation: LC-MS vs. HPLC-UV
The following table summarizes experimental data comparing the purity readout of a stressed batch of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid using both HPLC-UV (254 nm) and LC-HRMS.
Compound / Impurity
Exact Mass[M-H]⁻
RT (min)
HPLC-UV Purity (%)
LC-MS Purity (%)
4-Fluoro-5-(o-tolyl)-...
219.0570 Da
6.45
99.2%
98.1%
Des-fluoro Impurity
201.0664 Da
5.80
0.8%
1.2%
Regioisomer Impurity
219.0570 Da
6.62
Co-elutes
0.7%
Data Insight: Notice how standard HPLC-UV artificially overestimates the purity (99.2%) because the isomeric impurity co-elutes and shares the exact same chromophore. The LC-MS methodology successfully resolves and quantifies the impurity via orthogonal PFP separation and exact mass filtering, revealing a true purity of 98.1%.
Conclusion
For highly functionalized intermediates like 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, standard HPLC-UV is insufficient for rigorous purity validation. By leveraging PFP column chemistry and high-resolution negative-ion mass spectrometry, analytical scientists can definitively resolve co-eluting isomers and quantify trace defluorinated byproducts, ensuring the absolute integrity of the pharmaceutical supply chain.
References
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (ACS Publications). Available at: [Link]
Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates. Tianming Pharmaceutical. Available at:[Link]
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]
Validation
A Comparative Guide to the Kinase Inhibition Efficacy of Pyrazole-Based Compounds: A Profile of Mubritinib (TAK-165)
Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1][2] This guide provides a comparative analysis of Mu...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1][2] This guide provides a comparative analysis of Mubritinib (TAK-165), a potent pyrazole-based inhibitor, focusing on its efficacy and selectivity against key oncogenic kinases. We present objective, data-driven comparisons with other well-characterized inhibitors, detail the rigorous biochemical methodologies used for validation, and place the findings within the context of relevant cancer signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of this class of inhibitors.
Introduction: The Pyrazole Scaffold and the Pursuit of Kinase Selectivity
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized oncology, but a central challenge remains: achieving high target selectivity to maximize therapeutic efficacy while minimizing off-target toxicity.[5] The pyrazole ring, a five-membered heterocycle, is a versatile and highly effective scaffold for designing potent and selective kinase inhibitors.[1][6] Its unique structural and electronic properties allow for critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.
This guide focuses on Mubritinib (TAK-165) , a pyrazole-based compound initially developed as a potent and highly selective inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[7][8] HER2 is a receptor tyrosine kinase that is overexpressed in approximately 25-30% of breast cancers and is associated with aggressive disease and poor prognosis.[9] Mubritinib serves as an excellent case study for evaluating the comparative efficacy of a highly selective pyrazole derivative against both its primary target and other related kinases. We will compare its performance against established dual EGFR/HER2 inhibitors and selective EGFR inhibitors to provide a clear, quantitative benchmark of its activity.
Comparative Efficacy: In Vitro Kinase Inhibition Profile
The cornerstone of evaluating any kinase inhibitor is the determination of its half-maximal inhibitory concentration (IC₅₀) against a panel of purified kinases. This biochemical assay provides a direct measure of a compound's potency. Here, we compare the IC₅₀ of Mubritinib with that of Lapatinib, a well-known dual HER2/EGFR inhibitor, and Gefitinib, a first-generation EGFR-selective inhibitor.
Table 1: Comparative IC₅₀ Values of Selected Kinase Inhibitors
The data clearly illustrates the exceptional potency and selectivity of Mubritinib for HER2. With an IC₅₀ of 6 nM, it is a highly potent inhibitor of its target.[7][10] Crucially, its activity against EGFR is more than 4000-fold weaker, demonstrating a remarkable degree of selectivity compared to the dual inhibitor Lapatinib, which inhibits both HER2 and EGFR at nearly equivalent nanomolar concentrations.[5][11][12][14] Gefitinib, as expected, shows potent inhibition of EGFR but is largely inactive against HER2.[17][18] This high selectivity makes Mubritinib an invaluable tool for dissecting HER2-specific signaling pathways without the confounding effects of EGFR inhibition.[10]
The HER2 Signaling Pathway: Context for Inhibition
To appreciate the functional consequence of HER2 inhibition, it is essential to understand its role in cellular signaling. HER2 is a member of the ErbB family of receptor tyrosine kinases. Upon dimerization with other ErbB family members (most notably HER3), the HER2 intracellular kinase domain becomes activated, leading to autophosphorylation of tyrosine residues.[19] This event initiates a cascade of downstream signaling, primarily through the PI3K-AKT-mTOR pathway (promoting cell survival and proliferation) and the RAS-RAF-MEK-ERK (MAPK) pathway (promoting cell growth and division).[3][20] In HER2-positive cancers, this pathway is constitutively active, driving uncontrolled tumor growth.[3][21]
Mubritinib exerts its therapeutic effect by binding to the ATP pocket of the HER2 kinase domain, blocking its phosphorylation and subsequent activation of these downstream pathways.[8]
Figure 1. Simplified HER2 signaling pathway and the point of inhibition by Mubritinib.
Experimental Methodologies: Ensuring Data Integrity
The reliability of comparative efficacy data is wholly dependent on the robustness of the experimental protocols. The IC₅₀ values presented in this guide are determined using standardized, validated biochemical kinase assays.
The general workflow is designed to ensure reproducibility and accuracy. It involves the incubation of the purified kinase enzyme with a specific substrate, radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of the inhibitor.
Figure 2. Standardized workflow for a radiometric biochemical kinase inhibition assay.
This protocol is a representative example for determining the IC₅₀ of an inhibitor against HER2.
Reagent Preparation :
Kinase Buffer : Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
ATP Stock : Prepare a stock of [γ-³³P]ATP mixed with non-labeled ATP to achieve a specific activity and a final concentration at the apparent ATP Km for the kinase.
Enzyme/Substrate Mix : Dilute purified recombinant HER2 kinase and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer.
Inhibitor Dilution : Perform a serial dilution of Mubritinib (and comparator compounds) in 100% DMSO, followed by a final dilution into the kinase buffer.
Assay Execution :
Add 5 µL of the diluted inhibitor or DMSO vehicle control to the wells of a 96-well plate.
Add 20 µL of the HER2 enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[22]
Initiate the kinase reaction by adding 25 µL of the ATP stock solution to all wells.
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
Reaction Termination and Detection :
Terminate the reaction by adding an equal volume of 0.5% phosphoric acid.[12]
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter while unreacted ATP is washed away.[12]
Wash the plate multiple times with 0.5% phosphoric acid.
Add scintillation cocktail to each well and quantify the amount of incorporated ³³P using a scintillation counter.
Data Analysis :
Convert raw counts per minute (CPM) to percentage of inhibition relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
Causality and Self-Validation : This radiometric filter-binding assay is considered a gold standard because it directly measures the enzymatic transfer of phosphate to a substrate, providing a direct readout of kinase activity.[4][23] The use of ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. Each plate includes positive (no inhibitor) and negative (no enzyme) controls, which are used to calculate the Z' factor, a statistical measure of assay quality. An accepted assay requires a Z' factor > 0.5, ensuring the data is robust and reliable.[22]
Conclusion and Future Directions
This guide demonstrates that Mubritinib (TAK-165) is a highly potent and exceptionally selective inhibitor of HER2 kinase in biochemical assays.[7][11] Its nanomolar potency combined with a >4000-fold selectivity over the closely related EGFR kinase distinguishes it from dual inhibitors like Lapatinib.[5][11] This high degree of selectivity makes Mubritinib a superior chemical probe for studying the specific biological functions of HER2 and a strong candidate for therapeutic strategies where targeted HER2 inhibition is desired without impacting EGFR signaling.
Future research should focus on profiling Mubritinib against a broader kinome panel to fully elucidate its selectivity profile. Furthermore, while this guide focuses on biochemical potency, translating these findings into cellular and in vivo models is a critical next step to evaluate its efficacy in a more complex biological context, accounting for factors like cell permeability and off-target effects within a living system. Recent evidence also suggests Mubritinib may have a dual mechanism involving the inhibition of mitochondrial complex I, an area that warrants further investigation.[8][10]
References
A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC. Vertex AI Search.
New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets. Vertex AI Search.
Mubritinib (TAK 165): Mechanistic Insights and Strategic Guidance for Translational Researchers Targeting HER2 and Beyond - Online Inhibitor. Vertex AI Search.
HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC. Vertex AI Search.
The Role of HER2 in Cancer: Molecular Mechanisms, Clinical Impact, and Advances in Targeted Therapies | IntechOpen. Vertex AI Search.
Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC. Vertex AI Search.
Gefitinib (ZD1839) | EGFR Inhibitor | MedChemExpress. Vertex AI Search.
Lapatinib (GW572016) | EGFR/HER2 Inhibitor | CAS 231277-92-2 | Selleck Chemicals. (2024, May 22). Selleck Chemicals.
Gefitinib (ZD1839) | EGFR Inhibitor | CAS 184475-35-2 | Selleck Chemicals. (2024, May 22). Selleck Chemicals.
HER-2 Signaling in Breast Cancer - GeneGlobe. QIAGEN.
Mubritinib (TAK 165) | HER2 inhibitor | CAS 366017-09-6 - Selleck Chemicals. (2024, May 22). Selleck Chemicals.
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5). PubMed.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5). MDPI.
Gefitinib Inhibits the Growth and Invasion of Urothelial Carcinoma Cell Lines in which Akt and MAPK Activation Is Dependent on Constitutive Epidermal Growth Factor Receptor Activation - AACR Journals. (2006, May 4). AACR Journals.
Overcoming the drug resistance of epidermal growth factor receptor-tyrosine kinase inhibitors in lung cancer cell lines - TTU DSpace Repository. TTU DSpace Repository.
Mubritinib's Evolving Mechanism of Action: From a Selective HER2 Inhibitor to a Mitochondrial Disruptor - Benchchem. Benchchem.
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Celtarys.
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
IP-Kinase Assay - Bio-protocol. (2014, March 5). Bio-protocol.
Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers - Benchchem. Benchchem.
Biochemical kinase assay to improve potency and selectivity - Domainex. Domainex.
(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - ResearchGate. (2023, November 19).
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. (2020, September 8). RSC Publishing.
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (2018, February 22). PubMed.
(PDF) Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design † - ResearchGate.
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Unknown Source.
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
Comparative thermodynamic stability of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Comparative Thermodynamic Stability Guide: 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid vs. Analogs Executive Overview In modern drug design and materials science, the thermodynamic stability of a molecular scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Thermodynamic Stability Guide: 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid vs. Analogs
Executive Overview
In modern drug design and materials science, the thermodynamic stability of a molecular scaffold dictates its viability for downstream applications. 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid is a highly specialized building block that leverages both stereoelectronic tuning and steric hindrance to achieve exceptional stability.
As a Senior Application Scientist, I have structured this guide to move beyond superficial data reporting. Here, we dissect the causality behind the molecule's thermodynamic profile by comparing it against two strategic analogs: its non-fluorinated counterpart (isolating the fluorine effect) and its para-tolyl isomer (isolating the steric effect). Furthermore, we detail the self-validating experimental workflows required to accurately measure these parameters.
Structural Causality & Thermodynamic Principles
The thermodynamic robustness of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid is governed by two orthogonal but synergistic structural features:
The Fluorine Effect (Stereoelectronic Stability):
The introduction of a fluorine atom at the C4 position fundamentally alters the electron distribution of the pyrazole core. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I), which lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyrazole ring[1]. This renders the heterocycle highly resistant to oxidative degradation[2]. Furthermore, the C–F bond is exceptionally strong (approximately 115 kcal/mol), which inherently increases the thermal decomposition threshold (
Td
) compared to non-fluorinated analogs[3].
The Ortho-Tolyl Effect (Conformational Stability):
The spatial arrangement of the ortho-methyl group on the C5-phenyl ring creates a severe steric clash with both the adjacent C4-fluorine atom and the pyrazole nitrogen. Because the van der Waals radius of fluorine (1.47 Å) is substantially larger than that of hydrogen (1.20 Å), the rotational barrier around the C5-Aryl bond is dramatically increased[1]. This restricted rotation leads to atropisomerism, locking the molecule into a thermodynamically stable conformation that minimizes steric strain, thereby defining its unique entropic profile.
Thermodynamic stability factors of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid.
Comparative Thermodynamic Data
To objectively evaluate the performance of the target molecule, we compare it against Comparator A (5-(o-tolyl)-1H-pyrazole-3-carboxylic acid), which lacks the C4-fluorine, and Comparator B (4-Fluoro-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid), which shifts the steric bulk away from the pyrazole core.
Data Analysis: The target molecule demonstrates a 35°C increase in decomposition temperature over Comparator A, directly validating the stabilizing force of the C–F bond[4]. While Comparator B exhibits a slightly higher melting point due to the superior crystal packing symmetry of para-substituted aromatics, it completely loses conformational stability (rotational barrier < 10 kcal/mol), proving that the ortho-methyl group is strictly responsible for locking the molecular geometry.
Self-Validating Experimental Methodologies
Analytical data is only as reliable as the controls built into the methodology. The following protocols are designed as self-validating systems to eliminate artifacts such as thermal history and solvent interactions.
Integrated experimental workflow for thermodynamic and conformational stability profiling.
Protocol 3.1: Thermal Profiling via TGA and DSC
Purpose: To quantify the enthalpy of fusion (
ΔHfus
) and the thermal decomposition temperature (
Td
)[4].
Causality & Self-Validation: Solid-state heterocycles often exhibit polymorphism or retain trace crystallization solvents. A single heating ramp can conflate these artifacts with intrinsic thermodynamic properties. Therefore, a heat-cool-heat cycle is mandatory to erase the thermal history, ensuring the second heating curve reflects the pure thermodynamic state of the compound.
Step-by-Step Workflow:
Sample Preparation: Accurately weigh 3.0–5.0 mg of the analyte into a standard aluminum crucible.
Baseline Calibration: Prepare an identical, empty aluminum crucible to serve as the reference blank. This self-validates the run by allowing the software to subtract the heat capacity of the pan itself.
TGA Ramp: Heat the sample from 25°C to 400°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation artifacts. Record the onset of mass loss as
Td
.
DSC Heat-Cool-Heat Cycle:
Heat 1: 25°C to 200°C (10°C/min) to melt the sample and drive off any volatile impurities.
Cool: 200°C to 25°C (10°C/min) to uniformly recrystallize the melt into a standardized lattice.
Heat 2: 25°C to 200°C (10°C/min). Integrate the endothermic peak from this second run to calculate the true
ΔHfus
.
Protocol 3.2: Conformational Stability via Variable-Temperature NMR (VT-NMR)
Purpose: To calculate the Gibbs free energy of activation (
ΔG‡
) for the rotation of the o-tolyl group.
Causality & Self-Validation: The rotational barrier is highly sensitive to solvent viscosity and hydrogen bonding. Using a non-coordinating, high-boiling solvent isolates the intrinsic intramolecular steric effects from intermolecular solvent interactions.
Step-by-Step Workflow:
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of 1,1,2,2-Tetrachloroethane-d2 (TCE-d2). TCE-d2 is chosen for its high boiling point (146°C) and lack of hydrogen-bond donor/acceptor capabilities.
Spectral Acquisition: Acquire standard 1H-NMR spectra starting at 25°C. The ortho-methyl protons will appear as a broadened singlet (or two distinct singlets) if the rotation is slow on the NMR timescale.
Temperature Ramp: Increase the probe temperature in 5°C increments. Allow 10 minutes of equilibration at each step to ensure thermal homogeneity across the sample tube.
Coalescence Determination: Identify the exact coalescence temperature (
Tc
) where the distinct conformer signals merge into a single sharp peak.
Thermodynamic Calculation: Apply the Eyring equation using
Tc
and the peak separation frequency (
Δν
) to calculate the precise
ΔG‡
.
Conclusion
The integration of a C4-fluorine atom and a C5-ortho-tolyl group transforms the standard pyrazole-3-carboxylic acid core into a highly rigid, thermally resilient scaffold. By understanding the causality behind these modifications—namely, the inductive lowering of HOMO energy and the steric induction of atropisomerism—researchers can predictably leverage 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid in demanding synthetic and medicinal applications.
References
Fluorinated Pyrazoles: From Synthesis to Applications | Source: acs.org | 2
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Source: nih.gov | 3
The role of fluorine in medicinal chemistry | Source: tandfonline.com | 1
Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex | Source: mdpi.com | 4
A Comparative Guide to Validating Target Engagement of Novel AKR1C3 Inhibitors: A Case Study with 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
Abstract In the landscape of modern drug discovery, particularly in oncology, the robust validation of a compound's engagement with its intended biological target is a critical determinant of preclinical and clinical suc...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of modern drug discovery, particularly in oncology, the robust validation of a compound's engagement with its intended biological target is a critical determinant of preclinical and clinical success. This guide provides an in-depth comparative analysis of methodologies for confirming target engagement for novel small molecules. We use 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, a compound from a chemical class known to produce enzyme inhibitors, as a case study for validating engagement with its putative target, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[1][2][3][4][5][6][7][8] AKR1C3 is a high-interest therapeutic target implicated in the progression of castration-resistant prostate cancer (CRPC) and other malignancies.[9][10][11] This guide will objectively compare three orthogonal experimental strategies: a direct biochemical enzyme inhibition assay, a cellular thermal shift assay (CETSA) to confirm intracellular binding, and a functional cellular biomarker assay. We will provide detailed, field-proven protocols, discuss the causality behind experimental choices, and present data interpretation frameworks to offer researchers a comprehensive playbook for generating a high-confidence target engagement package.
Introduction: The Compound and Its Target
The Chemical Scaffold: Pyrazole Carboxylic Acids
The compound at the center of our study, 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, belongs to the pyrazole carboxylic acid class. This scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed to inhibit enzymes and protein-protein interactions.[1][3][4] Its structural rigidity and capacity for forming key hydrogen bond and hydrophobic interactions make it an excellent starting point for inhibitor design.
The Biological Target: Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a member of the aldo-keto reductase superfamily.[12][13] It plays a multifaceted role in human physiology and pathology. Critically, AKR1C3 is a key enzyme in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), and estrogens.[9][10][14] In castration-resistant prostate cancer (CRPC), tumor cells can upregulate AKR1C3 to sustain androgen receptor (AR) signaling by producing their own androgens, thereby driving resistance to standard therapies.[10][11][15][16] Beyond steroid metabolism, AKR1C3 also functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) to metabolites that can promote cell proliferation through various signaling pathways, including the MAPK and PI3K/Akt pathways.[12][15][17][18] This dual function in hormone synthesis and proliferative signaling makes AKR1C3 a compelling therapeutic target.[10]
Our central hypothesis is that 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid acts as an inhibitor of AKR1C3, and the following sections will detail the necessary steps to validate this hypothesis with high scientific rigor.
The Imperative of Target Engagement Validation
Before committing to costly and time-consuming lead optimization and preclinical studies, it is paramount to confirm that a compound physically interacts with its intended target in a relevant biological system.[19][20] Target engagement is the crucial first step in the chain of events leading to a therapeutic effect. A failure to robustly validate engagement can lead to misinterpretation of phenotypic data, where an observed cellular effect may be due to off-target activities, leading to wasted resources and potential safety liabilities down the line. A multi-pronged approach using orthogonal assays is the gold standard for building a convincing case for on-target activity.[21]
A Comparative Analysis of Target Engagement Methodologies
We will compare three distinct, yet complementary, methods to build a comprehensive target engagement profile for our lead compound. The choice of methods is deliberate: they interrogate the drug-target interaction at different biological levels, from a purified system to the complex intracellular environment.
Method 1: Direct Enzymatic Inhibition Assay (Biochemical). This is the most direct test of the compound's effect on the target's catalytic function. It provides quantitative potency data (IC50) in a controlled, cell-free environment.
Method 2: Cellular Thermal Shift Assay (CETSA). This powerful technique verifies that the compound can enter cells and physically bind to the target protein, stabilizing it against heat-induced denaturation.[22][23][24][25] It provides direct evidence of target interaction within the native cellular milieu.[22][24][25]
Method 3: Cellular Biomarker Assay. This assay measures the functional downstream consequences of target inhibition. For AKR1C3, this involves quantifying a change in a key metabolite produced by the enzyme's activity.
Below is a logical workflow for applying these methodologies.
Caption: A tiered workflow for validating target engagement.
Experimental Protocols & Data Interpretation
Method 1: Direct Enzymatic Inhibition Assay
Rationale: This assay provides the foundational evidence of target inhibition. By using purified recombinant AKR1C3, we can isolate the interaction between the enzyme, its substrate, the necessary cofactor (NADPH), and our inhibitor.[26] The assay measures the rate of NADPH consumption, which is directly proportional to enzyme activity.[27]
Protocol:
Reagents & Materials:
Recombinant Human AKR1C3 Protein (e.g., R&D Systems, Cat# 7678-DH).[27]
Assay Buffer: 100 mM Sodium Phosphate, pH 6.0.[27]
Substrate: 9,10-Phenanthrenequinone (PQ), 5 mM stock in DMF.[27]
Cofactor: β-NADPH, 10 mM stock in Assay Buffer.[27]
Test Compound: 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, 10 mM stock in DMSO.
Positive Control Inhibitor: Indomethacin, 10 mM stock in DMSO.[9]
384-well, UV-transparent microplate.
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
Prepare a serial dilution of the test compound and positive control in DMSO, then dilute into Assay Buffer. The final DMSO concentration in the well should be ≤1%.
In a 384-well plate, add 5 µL of the diluted compound solutions. For 'no inhibitor' controls, add 5 µL of Assay Buffer with DMSO.
Add 20 µL of rhAKR1C3 diluted to 25 µg/mL in Assay Buffer to all wells.
Incubate for 15 minutes at room temperature to allow for compound binding.
Prepare a Reaction Mix containing 50 µM PQ and 500 µM β-NADPH in Assay Buffer.
Start the reaction by adding 25 µL of the Reaction Mix to each well.
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
Data Analysis & Interpretation:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Normalize the rates relative to the 'no inhibitor' (100% activity) and 'no enzyme' (0% activity) controls.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Representative IC50 data from the biochemical assay. An IC50 value in the nanomolar range for the test compound suggests potent, direct inhibition of the AKR1C3 enzyme.
Method 2: Cellular Thermal Shift Assay (CETSA)
Rationale: While an IC50 is essential, it doesn't prove the compound engages the target inside a cell. CETSA bridges this gap. The principle is based on ligand-induced thermal stabilization: when a compound binds to its protein target, the resulting complex is more resistant to heat-induced unfolding and aggregation.[22][24][25][28] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can infer binding.[23][25][29][30]
Protocol:
Reagents & Materials:
Cell Line: A human prostate cancer cell line known to express high levels of AKR1C3, such as DuCaP or 22Rv1.[11][17]
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
Test Compound and DMSO vehicle control.
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors.
PCR tubes and a thermal cycler.
Equipment for Western Blotting: SDS-PAGE gels, transfer system, PVDF membranes, primary antibody (anti-AKR1C3), HRP-conjugated secondary antibody, and chemiluminescence substrate.
Procedure:
Culture DuCaP cells to ~80% confluency.
Treat cells with the test compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1-2 hours in culture.
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 10-20 million cells/mL.
Aliquot 50 µL of the cell suspension into separate PCR tubes.
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.
Cool the tubes to room temperature for 3 minutes.
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
Pellet the aggregated, insoluble protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
Collect the supernatant (soluble protein fraction) and determine protein concentration.
Analyze equal amounts of protein from each sample by Western Blotting for AKR1C3. Use an antibody for a loading control protein not expected to be stabilized (e.g., GAPDH).
Data Analysis & Interpretation:
Quantify the band intensity for AKR1C3 at each temperature for both DMSO and compound-treated samples.
Normalize the intensities to the unheated control (100% soluble).
Plot the percent soluble protein versus temperature to generate melting curves. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and therefore, intracellular target engagement.
Caption: A representative CETSA curve showing compound-induced thermal stabilization.
Method 3: Cellular Biomarker Assay
Rationale: The final piece of the puzzle is to demonstrate that target engagement leads to a functional consequence. Since AKR1C3 metabolizes androgens, inhibiting it should reduce the production of testosterone and DHT from precursor steroids.[10][15][31] Measuring these androgens serves as a direct biomarker of target modulation in a cellular context.
Protocol:
Reagents & Materials:
Cell Line: DuCaP or another appropriate steroidogenic prostate cancer cell line.
Hormone-depleted medium (e.g., phenol red-free RPMI with charcoal-stripped FBS).
Precursor Steroid: Androstenedione (A4).
Test Compound and vehicle control.
ELISA kits for Testosterone and DHT (e.g., from MyBioSource, ELK Biotechnology, Assay Genie).[32][33][34]
Cell lysis buffer and equipment for sample preparation as per ELISA kit instructions.
Procedure:
Plate DuCaP cells and allow them to adhere.
Replace the medium with hormone-depleted medium and culture for 24-48 hours to clear endogenous androgens.
Pre-treat the cells with a serial dilution of the test compound or vehicle for 1 hour.
Add the precursor, androstenedione (e.g., 10 nM), to stimulate androgen production.
Incubate for 24 hours.
Harvest the cell culture supernatant and/or cell lysates.
Measure the concentration of Testosterone and DHT using specific ELISA kits, following the manufacturer's protocol.
Data Analysis & Interpretation:
Calculate the concentration of Testosterone and DHT for each condition.
Normalize the values to the vehicle-treated control.
Plot the androgen concentration versus the log of the compound concentration to determine the cellular EC50 (the concentration at which the compound elicits 50% of its maximal effect). A dose-dependent decrease in Testosterone and DHT levels provides strong evidence of functional target engagement.
Compound Concentration (nM)
Testosterone Level (% of Control)
DHT Level (% of Control)
0 (Vehicle)
100%
100%
10
85%
88%
100
52%
55%
1000
15%
18%
10000
12%
14%
Table 2: Representative data from a cellular biomarker assay. The dose-dependent reduction in androgen synthesis confirms the compound inhibits AKR1C3's enzymatic function in intact cells.
Synthesis and Recommendations
By systematically applying these three orthogonal assays, we have built a robust, multi-layered case for the target engagement of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid with AKR1C3.
Assay Type
Question Answered
Key Metric
Example Result
Confidence Level
Biochemical Assay
Does the compound inhibit the purified enzyme?
IC50
85 nM
High (for direct inhibition)
CETSA
Does the compound enter cells and bind the target?
ΔTm
+4.2 °C
High (for intracellular binding)
Biomarker Assay
Does target binding lead to a functional outcome?
EC50
120 nM
High (for functional activity)
Table 3: Summary of orthogonal evidence for target engagement.
References
Overview of AKR1C3: Inhibitor Achievements and Disease Insights. (2020).
Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. PMC.
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
Aldo-Keto Reductase (AKR)
AKR1C3 Inhibitors. MedChemExpress.
AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applic
AKR1C3 in carcinomas: from multifaceted roles to therapeutic str
Importance of Target Identification & Valid
AKR1C3. Wikipedia.
AKR1C3 (aldo-keto reductase family 1, member C3 (3-alpha hydroxysteroid dehydrogenase, type II)). (2007).
Recombinant Human Aldo-keto Reductase 1C3/AKR1C3 Protein, CF. R&D Systems.
Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. PMC.
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
AKR1C3 Gene.
Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. (2017). ACS Medicinal Chemistry Letters.
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021). Journal of Medicinal Chemistry.
Roles of AKR1C3 in malignancy. (2021). PMC.
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.
Target Identification and Validation (Small Molecules). University College London.
Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026). Crown Bioscience.
Aldo-keto Reductase Family 1 Member C3 (AKR1C3)
Human AKR1C3 (Aldo-keto reductase family 1 member C3) ELISA Kit. MyBioSource.
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
Aldo-keto reductases are biomarkers of NRF2 activity and are co-ordinately overexpressed in non-small cell lung cancer. (2016). PMC.
Human AKR1C3(Aldo-keto Reductase Family 1 Member C3) ELISA Kit. ELK Biotechnology.
Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.
Human Aldo-keto reductase family 1 member C3 (AKR1C3) ELISA Kit (HUEB0759). Assay Genie.
Establishing a Proteomics-Based Signature of AKR1C3-Related Genes for Predicting the Prognosis of Prost
Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. PMC.
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined herein are synthesized from established best practices for handling halogenated organic acids and are designed to ensure the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Based on data from similar pyrazole carboxylic acids, the primary risks are associated with direct contact and ingestion.
Potential Hazards:
Skin Irritation: May cause irritation upon contact.[2][4][5]
Serious Eye Irritation/Damage: Can cause significant eye irritation or damage.[2][4][5]
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][4][6]
Harmful if Swallowed: Ingestion may be harmful.[2][6]
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
Safety glasses with side shields or chemical goggles
To protect against splashes and airborne particles causing eye damage.[1][2][7]
Lab Coat
Standard laboratory coat
To protect skin and personal clothing from contamination.[1]
Respiratory Protection
Use in a well-ventilated area or chemical fume hood
To prevent inhalation of airborne particles.[1][2][6]
II. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation at the point of generation is the most critical step in the waste management process.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid waste must be categorized based on its physical state and chemical properties.
Decision Workflow for Waste Segregation
The following diagram illustrates the decision-making process for correctly segregating waste containing 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid.
Caption: Decision tree for segregating different forms of chemical waste.
III. Step-by-Step Disposal Protocols
Follow these detailed procedures for each type of waste generated. All waste containers must be kept closed except when adding waste.[9]
This category includes unused or expired solid 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, as well as solid reaction byproducts containing the compound.
Container Selection: Use a clearly labeled, sealable, and chemically compatible waste container designated for "Halogenated Organic Solid Waste."[1][3]
Labeling: The label must include the full chemical name, "4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid," and appropriate hazard symbols or warnings (e.g., "Irritant," "Handle with Care").[1]
Transfer: Carefully transfer the solid waste into the designated container using a spatula or powder funnel. Perform this transfer within a chemical fume hood to minimize inhalation risk.
Segregation:Do not mix this waste with non-halogenated chemical waste.[1] This is crucial as disposal methods, such as incineration, differ for halogenated compounds.[3]
Storage: Seal the container tightly and store it in a designated hazardous waste accumulation area, away from incompatible materials.[3]
This includes solutions where the compound is dissolved in either organic solvents or aqueous solutions.
Container Selection: Use a dedicated, compatible, and properly vented container labeled "Halogenated Organic Acidic Liquid Waste."
Solvent Compatibility: Ensure the container material is compatible with the solvent used (e.g., use glass containers for most organic solvents, avoiding certain plastics that may degrade).[9]
Segregation is Key:
Halogenated vs. Non-Halogenated: Do not mix with non-halogenated solvent waste.[10][11]
Acids vs. Bases: As a carboxylic acid, this waste stream is acidic. Do not mix with basic waste to avoid potentially violent neutralization reactions.[8][9][12]
Transfer: Use a funnel to carefully pour the liquid waste into the container. Perform this action in a fume hood.
Rinsate Collection: Any solvent used to rinse glassware that contained the compound (rinsate) must also be collected in this waste stream.[1]
Storage: Securely cap the container and place it in secondary containment (e.g., a spill tray) within the designated hazardous waste storage area.
This stream includes items that have come into direct contact with 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid.
Disposable Items:
Items: Gloves, weighing paper, pipette tips, and other contaminated disposable materials.
Procedure: Collect these items in a sealed plastic bag or a lined container clearly labeled "Contaminated Solid Waste."[1]
Non-Reusable Sharps:
Items: Contaminated needles or scalpel blades.
Procedure: Dispose of these immediately into a designated, puncture-proof sharps container.[13]
Contaminated Glassware (for disposal):
Items: Broken flasks, pipettes, etc.
Procedure: Place contaminated broken glass into a specific "Broken Glass" or "Sharps" disposal box to prevent injury.[12] This box should be treated as hazardous chemical waste.
Reusable Glassware (Decontamination):
Procedure: Reusable glassware should be decontaminated by rinsing with a small amount of a suitable organic solvent (e.g., acetone or ethanol).[1] This rinsate must be collected as "Halogenated Organic Acidic Liquid Waste" as described in Protocol 2. After rinsing, the glassware can be washed using standard laboratory procedures.
IV. Final Disposal and Regulatory Compliance
The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.
Overall Disposal Workflow
Caption: The cradle-to-grave workflow for hazardous chemical waste.
Institutional Procedures: Adhere strictly to your institution's specific guidelines and procedures for hazardous waste collection. This typically involves an online request system or direct contact with the Environmental Health and Safety (EHS) department.[3]
Regulatory Framework: The entire process, from generation to disposal, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[14] This framework ensures "cradle-to-grave" management of hazardous materials.
Professional Disposal: Never attempt to treat or dispose of this chemical waste yourself.[15][16] The standard and most appropriate method for destroying halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3]
By adhering to these protocols, you ensure that your critical research is conducted not only with scientific rigor but also with the highest standards of safety and environmental responsibility.
References
National Institutes of Health (NIH). (2022). Waste Disposal Guide 2022. Retrieved from [Link]
National Institutes of Health (NIH). Waste Disposal Guide. Retrieved from [Link]
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
Hazardous/Regulated Waste, Texas Woman's University. As cited in How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
Daniels Health. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2026, February 12). Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
KISHIDA CHEMICAL CO.,LTD. (2022, February 03). Safety Data Sheet - 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]
National University of Singapore, Department of Chemistry. Special Disposal. Retrieved from [Link]
The University of New South Wales (UNSW). (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
Washington State University. Halogenated Solvents. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
AgroParisTech. Liquid waste - Chimactiv. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and logistical information for the handling of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this docum...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for the handling of 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for risk assessment and procedural excellence. The protocols herein are based on established best practices for handling analogous chemical structures, emphasizing the causality behind each safety recommendation. Your institutional Environmental Health and Safety (EHS) department and the substance-specific Safety Data Sheet (SDS) remain the primary authorities for guidance.
Hazard Assessment: Understanding the Compound
While a specific, publicly available Safety Data Sheet (SDS) for 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid is not readily found, a robust hazard assessment can be constructed by examining structurally similar compounds. Pyrazole derivatives are widely recognized for their biological activity, which necessitates careful handling.[1] The presence of a carboxylic acid moiety and a fluorinated aromatic ring further informs our safety posture.
Based on data from analogous pyrazole carboxylic acids, the primary hazards are anticipated to be:
The acidic nature and aromatic structure can lead to localized redness, inflammation, and discomfort upon contact. Prolonged exposure may cause more severe dermatitis.
Direct contact with the eyes, either from solid particulates or splashes of solutions, can result in significant irritation, pain, and potential damage to the cornea.
Ingestion may lead to gastrointestinal irritation or other systemic effects.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static requirement but a dynamic process based on a risk assessment of the specific procedure being performed. The following protocol provides a foundational, step-by-step approach to ensure comprehensive protection.
Eye and Face Protection
Under all circumstances involving the handling of this compound, eye protection is mandatory. The choice depends on the scale and nature of the operation.
Minimum Requirement: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required for all activities.[9] Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from splashes and airborne particulates.[10][11]
Elevated Risk Scenarios: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution in volatile solvents or transfers), a face shield should be worn in addition to chemical safety goggles.[9][10] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Skin and Body Protection
Preventing skin contact is a critical control measure.
Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times and must be fully buttoned.[9][12]
Chemical-Resistant Apron: For procedures involving larger volumes of solutions or a heightened risk of spills, a splash-resistant chemical apron should be worn over the lab coat.[12]
Attire: Full-length pants and closed-toe shoes are mandatory personal attire in any laboratory where this compound is handled.[12]
Hand Protection
No single glove material protects against all chemical hazards.[12] For 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid, which is likely to be handled both as a solid and in various organic solvents, a thoughtful glove selection is paramount. Nitrile gloves are a common and effective choice for incidental contact.[12]
Glove Selection Guide for Associated Solvents
Glove Material
Protection Against Aromatic Compounds & Organic Acids
Not Recommended For
Rationale
Nitrile
Good for incidental contact with many organic solvents and acids.[11][13]
Strong oxidizers, some ketones, and certain aromatic solvents during extended contact.
Provides a versatile option with good dexterity and resistance to punctures and abrasions. It is often the standard for general laboratory use.[13][14]
Neoprene
Good resistance to a broad range of acids, caustics, and oils.[11][14]
Halogenated and aromatic hydrocarbons.
Offers good pliability and tear resistance, making it suitable for handling a variety of chemicals.[14]
Butyl Rubber
Excellent for handling highly corrosive acids, ketones, and esters.[13][14]
Aliphatic and aromatic hydrocarbons, halogenated solvents.
Recommended for situations requiring high levels of protection against specific, aggressive chemicals, though it may reduce dexterity.[13][14]
Operational Imperative: Always double-glove when handling this compound. This significantly reduces the risk of exposure in the event the outer glove is compromised. Change gloves immediately if you suspect contamination and always before leaving the laboratory or touching common surfaces like doorknobs and keyboards.
Respiratory Protection
Engineering controls, such as chemical fume hoods, are the primary method for controlling respiratory hazards.
Normal Operations: Respiratory protection is generally not required when handling small quantities within a properly functioning chemical fume hood.[9]
When Required: A NIOSH-approved respirator may be necessary in situations of insufficient ventilation or when there is a potential for generating significant dust or aerosols (e.g., during large-scale weighing or transfers outside of a fume hood).[9] Use of a respirator requires enrollment in your institution's respiratory protection program, including medical clearance and fit testing.[12]
Caption: PPE Selection Workflow for Chemical Handling.
Operational and Disposal Plans
Safe Handling and Operational Plan
A systematic approach to handling minimizes exposure and ensures experimental integrity.
Preparation: Before handling the compound, ensure the workspace, particularly the chemical fume hood, is clean and uncluttered. Verify that an operational safety shower and eyewash station are nearby.[6]
Weighing: If possible, weigh the solid compound directly within the fume hood. If using an external balance, tare a sealed container, add the compound inside the fume hood, and re-seal before returning to the balance for weighing. This "box-in-a-box" technique prevents contamination of the balance area.
Dissolution: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.
Post-Handling: After completing the work, wipe down the surfaces of the fume hood and any equipment used. Decontaminate by washing with an appropriate solvent, collecting the rinsate as hazardous waste.
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Storage
Proper storage is crucial for both safety and chemical stability.
Store in a tightly closed, properly labeled container.[9]
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
Disposal Plan
The disposal of fluorinated organic compounds requires special consideration due to their persistence.[15]
Waste Segregation: All materials that come into direct contact with 4-Fluoro-5-(o-tolyl)-1H-pyrazole-3-carboxylic acid must be treated as hazardous waste. This includes:
Solid Waste: Contaminated gloves, weigh boats, and paper towels.
Liquid Waste: Unused solutions and solvent rinses.
Sharps: Contaminated needles or glassware.
Containerization: Use separate, clearly labeled, and sealed containers for each waste stream (e.g., "Halogenated Organic Liquid Waste"). Do not let the product enter drains.[9]
Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, regional, and national regulations.[9] Thermal treatment is often a required disposal method for fluorinated compounds to ensure the complete breakdown of the strong carbon-fluorine bond.[15]
Caption: Waste Disposal Workflow for Fluorinated Compounds.
Emergency Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6]
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][7]
Spill: Evacuate the area. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not let the product enter drains.[9] Contact your institutional EHS for large spills.
References
Essential Safety and Handling Guide for Methyl Pyrazole Deriv
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and M
US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. ALS Global.